Technical Documentation Center

(2-methanesulfonylphenyl)hydrazine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-methanesulfonylphenyl)hydrazine hydrochloride
  • CAS: 912341-53-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of (2-methanesulfonylphenyl)hydrazine hydrochloride

Introduction (2-methanesulfonylphenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative of significant interest to researchers and scientists in the field of drug development and medicinal chemistry. Hy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-methanesulfonylphenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative of significant interest to researchers and scientists in the field of drug development and medicinal chemistry. Hydrazine-containing compounds are crucial building blocks in the synthesis of a variety of heterocyclic systems, which are prevalent in many biologically active molecules.[1][2] The presence of the methanesulfonyl group, a strong electron-withdrawing moiety, on the phenyl ring is expected to modulate the electronic properties and, consequently, the reactivity and biological activity of the hydrazine functional group. This guide provides a comprehensive overview of the core physical properties of (2-methanesulfonylphenyl)hydrazine hydrochloride, with a focus on the experimental methodologies required for their determination, catering to professionals engaged in its synthesis, characterization, and application.

Molecular Identity and Structure

A foundational understanding of a compound begins with its molecular identity. The key identifiers for (2-methanesulfonylphenyl)hydrazine hydrochloride are summarized in the table below.

PropertyValueSource(s)
Chemical Name (2-methanesulfonylphenyl)hydrazine hydrochloride[3]
Synonyms N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride[3]
CAS Number 912341-53-8[3]
Molecular Formula C₇H₁₁ClN₂O₂S[3]
Molecular Weight 222.69 g/mol [3]
Chemical Structure alt text (Structure drawn based on name)

Synthesis Pathway

The synthesis of (2-methanesulfonylphenyl)hydrazine hydrochloride typically follows a well-established route for preparing substituted phenylhydrazines, which involves a two-step process: diazotization of the corresponding aniline followed by reduction.[4][5]

Synthesis_Pathway Aniline 2-(Methylsulfonyl)aniline Diazonium 2-(Methylsulfonyl)benzenediazonium chloride Aniline->Diazonium   NaNO₂, HCl (aq)      0-5 °C    Hydrazine (2-methanesulfonylphenyl)hydrazine hydrochloride Diazonium->Hydrazine   SnCl₂·2H₂O, conc. HCl      0-5 °C   

Caption: General synthesis pathway for (2-methanesulfonylphenyl)hydrazine hydrochloride.

Experimental Protocol: Synthesis

This protocol provides a generalized procedure for the synthesis of (2-methanesulfonylphenyl)hydrazine hydrochloride, adapted from established methods for similar compounds.[4][6]

  • Diazotization:

    • Dissolve 2-(methylsulfonyl)aniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.

  • Reduction:

    • In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid and cool it in an ice bath.

    • Rapidly add the cold diazonium salt solution to the stannous chloride solution under vigorous stirring. A precipitate of (2-methanesulfonylphenyl)hydrazine hydrochloride is expected to form.

    • Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitated hydrochloride salt by vacuum filtration.

    • Wash the crude product with a small amount of cold, saturated sodium chloride solution to remove impurities.[4]

    • For further purification, recrystallization from an appropriate solvent system, such as aqueous ethanol or by dissolving in water and reprecipitating with concentrated hydrochloric acid, can be employed.[7]

Physical Properties and Their Determination

Due to the limited availability of specific experimental data for (2-methanesulfonylphenyl)hydrazine hydrochloride, this section focuses on the established methodologies for determining its key physical properties.

Melting Point

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2 °C.[8] For comparison, the isomeric (4-methanesulfonylphenyl)hydrazine hydrochloride has a reported melting point of 202 °C.[9][10]

  • Sample Preparation:

    • Ensure the sample is completely dry.

    • Finely powder a small amount of the sample.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating to determine a rough range.

    • For an accurate measurement, heat at a rate of approximately 10-20 °C/minute until the temperature is about 20 °C below the expected melting point.

    • Then, reduce the heating rate to 1-2 °C/minute.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Melting_Point_Workflow Start Start Prep Prepare Dry, Powdered Sample Start->Prep Load Load 2-3 mm into Capillary Tube Prep->Load Place Place in Melting Point Apparatus Load->Place Heat_Fast Rapid Heating to Determine Approximate Range (if unknown) Place->Heat_Fast Unknown MP Heat_Slow Slow Heating (1-2 °C/min) Near Expected Melting Point Place->Heat_Slow Known Approx. MP Heat_Fast->Heat_Slow Record Record Temperature Range (First Drop to Clear Liquid) Heat_Slow->Record End End Record->End

Caption: Workflow for melting point determination.

Solubility

The solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction and purification systems. As a hydrochloride salt, (2-methanesulfonylphenyl)hydrazine hydrochloride is expected to be soluble in polar solvents like water and alcohols, and less soluble in nonpolar organic solvents.

  • Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. Observe if the compound dissolves completely.

  • Acid/Base Solubility: If insoluble in water, test for solubility in 5% aqueous HCl and 5% aqueous NaOH. As a hydrazine hydrochloride, it is not expected to dissolve further in acid but may react with a strong base to form the free base, which might have different solubility characteristics.

  • Organic Solvents: Test the solubility in a range of organic solvents with varying polarities, such as ethanol, methanol, dichloromethane, ethyl acetate, and hexane, following the same procedure as for water.

  • Equilibration: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed flask. Agitate the mixture at a constant temperature for 24-72 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).

  • Quantification: Determine the concentration of the solute in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a calibration curve.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The expected chemical shifts (δ) in ppm relative to TMS are as follows:

  • Aromatic Protons (4H): These protons will appear in the downfield region, likely between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing sulfonyl group.[11][12] The ortho and para positions relative to the sulfonyl group will be the most deshielded.

  • Hydrazine Protons (NH-NH₂): These protons are exchangeable with D₂O and may appear as broad signals. Their chemical shifts can vary significantly depending on the solvent and concentration but are typically found in the range of 5.0-9.0 ppm.[12]

  • Methyl Protons (-SO₂CH₃, 3H): A sharp singlet is expected for the methyl protons of the sulfonyl group, likely in the range of 3.0-3.5 ppm.

The expected chemical shifts (δ) in ppm are:

  • Aromatic Carbons (6C): The aromatic carbons will resonate in the range of 120-150 ppm. The carbon directly attached to the sulfonyl group will be significantly deshielded.[13][14]

  • Methyl Carbon (-SO₂CH₃, 1C): The methyl carbon of the sulfonyl group is expected to appear around 40-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretching: The hydrazine group will show characteristic N-H stretching vibrations in the region of 3100-3400 cm⁻¹.[15]

  • S=O Stretching: The sulfonyl group will exhibit strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

  • Aromatic C-H Stretching: Absorption bands for aromatic C-H stretching are expected just above 3000 cm⁻¹.[15]

  • Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) corresponding to the free base (C₇H₁₀N₂O₂S) would be expected. Common fragmentation pathways for phenylhydrazines include the loss of NH₂ or the entire hydrazine group.[16][17] The presence of the sulfonyl group may lead to characteristic fragmentations involving the loss of SO₂ or CH₃SO₂.

Safety and Handling

Hydrazine derivatives are known to be toxic and should be handled with appropriate safety precautions.[18][19]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[20]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[21]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and acids.[19] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[22]

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

Applications in Research and Drug Development

Substituted phenylhydrazines are versatile reagents in organic synthesis and medicinal chemistry.[23]

  • Synthesis of Heterocycles: They are key precursors in the synthesis of various nitrogen-containing heterocycles, such as indoles (via the Fischer indole synthesis), pyrazoles, and pyrazolones, which are common scaffolds in pharmaceuticals.[24]

  • Drug Discovery: The (2-methanesulfonylphenyl)hydrazine moiety can be incorporated into lead compounds to explore its impact on biological activity. The sulfonyl group can act as a hydrogen bond acceptor and influence the compound's solubility and metabolic stability.

  • Chemical Probes: Hydrazine derivatives have been developed as chemical probes for studying enzyme function.[1]

Conclusion

While specific experimental data for (2-methanesulfonylphenyl)hydrazine hydrochloride is not widely published, this guide provides a comprehensive framework for its characterization based on well-established chemical principles and experimental protocols. By following the methodologies outlined for synthesis, purification, and analysis, researchers can confidently work with this compound and explore its potential in drug discovery and chemical synthesis. The predictive spectral data and safety guidelines further equip scientists with the necessary tools for its effective and safe utilization.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • ResearchGate. (n.d.). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.
  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3621.
  • Unknown. (n.d.).
  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF.
  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026.
  • ACS Publications. (2004, May 1). Matrix-assisted laser desorption/ionization tandem mass spectrometry and post-source decay fragmentation study of phenylhydrazones of N-linked oligosaccharides from ovalbumin.
  • Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry.
  • PubMed. (2004, May 15). Matrix-assisted laser desorption/ionization tandem mass spectrometry and post-source decay fragmentation study of phenylhydrazones of N-linked oligosaccharides from ovalbumin.
  • BenchChem. (2025). Technical Support Center: Working with Hydrazine Derivatives in Aqueous Solutions.
  • Google Patents. (2018, February 6). Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.
  • ACS Publications. (2013, September 5). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Hydrazine Hydrate 7.
  • ARKEMA. (2012, January 3).
  • Indian Academy of Sciences. (n.d.).
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • The University of Arizona. (2020, July 1). EXPERIMENTAL MEASUREMENTS FOR MELTING POINT, HEAT OF FUSION AND HEAT CAPACITY OF SEVERAL EUTECTIC MOLTEN SALTS BY NACL-KCL-MGCL2.
  • Preprints.org. (2025, January 9). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation.
  • Wiley Online Library. (n.d.).
  • IMARC Group. (2026, March 11). Phenylhydrazine Production Plant DPR & Unit Setup - 2026: Demand.
  • Unknown. (n.d.).
  • Unknown. (n.d.). Chemical shifts.
  • MDPI. (2024, November 15). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities.
  • Organic Syntheses. (n.d.). Procedure.
  • ChemScene. (n.d.). 1306604-47-6 | (2-Methanesulfonylethyl)hydrazine hydrochloride.
  • Echemi. (n.d.). (2-methanesulfonyl-phenyl)-hydrazine hydrochloride.
  • PubMed. (2007, February 15). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles.
  • Northern Arizona University. (2013, April 15). Experiment 1 - Melting Points.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements.
  • LookChem. (n.d.). Cas 877-66-7,[4-(Methylsulfonyl)phenyl]hydrazine hydrochloride.
  • Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Unknown. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of [2-(methylthio)phenyl]hydrazine.
  • ResearchGate. (n.d.). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride.
  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines.
  • BenchChem. (n.d.). Application Notes and Protocols: Hydrazine, [2-(methylthio)phenyl]- in Organic Synthesis.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • NIST. (n.d.). Hydrazine dihydrochloride - the NIST WebBook.
  • ChemicalBook. (n.d.). (2-METHOXY-PHENYL)-HYDRAZINE synthesis.
  • Sigma-Aldrich. (n.d.). (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride | 17852-67-4.
  • Alfa Chemistry. (n.d.). CAS 877-66-7 [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride.
  • ResearchGate. (n.d.). FTIR spectra of pure drug (hydralazine HCl) and powdered samples of F4....

Sources

Exploratory

(2-methanesulfonylphenyl)hydrazine hydrochloride mechanism of action in organic reactions

Title: The Mechanistic Role of (2-Methanesulfonylphenyl)hydrazine Hydrochloride in Advanced Heterocyclic Synthesis 1. Executive Summary (2-Methanesulfonylphenyl)hydrazine hydrochloride (CAS: 912341-53-8)[1] is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Mechanistic Role of (2-Methanesulfonylphenyl)hydrazine Hydrochloride in Advanced Heterocyclic Synthesis

1. Executive Summary (2-Methanesulfonylphenyl)hydrazine hydrochloride (CAS: 912341-53-8)[1] is a highly specialized, bifunctional building block utilized extensively in the synthesis of complex nitrogen-containing heterocycles, such as indoles, pyrazoles, and indazoles. As a Senior Application Scientist, I frequently leverage this reagent when designing synthetic routes for active pharmaceutical ingredients (APIs). The presence of the ortho-methanesulfonyl (-SO2Me) group fundamentally alters the electronic and steric landscape of the hydrazine moiety. This whitepaper deconstructs the mechanistic causality of this reagent in organic reactions, providing self-validating experimental protocols and quantitative insights to empower drug development professionals.

2. Physicochemical Profiling & Structural Implications Understanding the reactivity of (2-methanesulfonylphenyl)hydrazine requires analyzing its structural components:

  • The ortho-Methanesulfonyl Group (-SO2Me): This moiety exerts a strong electron-withdrawing effect (EWG) via both inductive (-I) and resonance (-M) mechanisms. This decreases the overall nucleophilicity of the adjacent hydrazine nitrogens[2]. Furthermore, its ortho positioning introduces significant steric bulk, which acts as a regiocontrol element during cyclization events[3].

  • The Hydrochloride Salt Form: Supplied as a hydrochloride salt, the reagent exhibits enhanced oxidative stability and aqueous solubility compared to its free-base counterpart. In synthetic applications, the controlled liberation of the free hydrazine via a stoichiometric base (e.g., sodium acetate or triethylamine) is a critical experimental choice to prevent premature oxidation and control the rate of initial nucleophilic attack.

3. Mechanism 1: Regioselective Fischer Indole Synthesis The Fischer Indole Synthesis is the premier method for constructing the indole core[4]. When utilizing (2-methanesulfonylphenyl)hydrazine, the reaction yields 7-methanesulfonylindoles. The mechanism proceeds through several highly orchestrated steps:

  • Hydrazone Formation: The free hydrazine condenses with a ketone under acidic conditions. Due to the EWG effect of the -SO2Me group, this step is slower than with unsubstituted phenylhydrazine, necessitating slightly elevated temperatures or stronger acid catalysis[5].

  • Tautomerization: The hydrazone tautomerizes to the ene-hydrazine.

  • [3,3]-Sigmatropic Rearrangement (Rate-Determining Step): The N-N bond is cleaved while a new C-C bond forms. Interestingly, while EWGs decrease initial nucleophilicity, they can weaken the N-N bond in the protonated ene-hydrazine intermediate, facilitating the sigmatropic shift[5]. The ortho-SO2Me group sterically forces the rearrangement to occur exclusively at the unsubstituted ortho position, guaranteeing complete regioselectivity.

  • Cyclization and Elimination: Rearomatization is followed by intramolecular nucleophilic attack and the elimination of ammonia to yield the indole.

FischerIndole A 2-Ms-Phenylhydrazine + Ketone B Arylhydrazone A->B H+ / -H2O C Ene-hydrazine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D N-N Cleavage E Rearomatization D->E Fast F Cyclization E->F Intramolecular G 7-Ms-Indole F->G -NH3

Figure 1: Fischer Indole Synthesis pathway highlighting the rate-limiting [3,3]-sigmatropic shift.

4. Mechanism 2: Directed Pyrazole Annulation In the synthesis of pyrazoles via condensation with 1,3-dicarbonyl compounds, (2-methanesulfonylphenyl)hydrazine acts as a regioselective binucleophile[3].

  • Initial Attack: The terminal nitrogen (-NH2) is less sterically hindered and more nucleophilic than the internal nitrogen (-NH-). It attacks the more electrophilic carbonyl carbon of an unsymmetrical 1,3-diketone.

  • Cyclization: The intermediate hydrazone/enaminone undergoes intramolecular cyclization. The ortho-SO2Me group severely restricts the conformational freedom of the internal nitrogen, dictating the geometry of the transition state and resulting in highly regioselective 1-(2-methanesulfonylphenyl)-3,5-disubstituted pyrazoles[3].

Pyrazole A 2-Ms-Phenylhydrazine + 1,3-Diketone B Terminal NH2 Attack A->B Nucleophilic Addition C Hydrazone Intermediate B->C -H2O D Internal NH Cyclization C->D Steric/Electronic Control E Regioselective Pyrazole D->E -H2O

Figure 2: Regioselective pyrazole annulation driven by steric and electronic effects of o-Ms group.

5. Experimental Workflows & Self-Validating Protocols To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating In-Process Controls (IPCs).

Protocol A: Synthesis of 7-Methanesulfonyl-2,3-dimethylindole Causality: Polyphosphoric acid (PPA) or glacial acetic acid is used to drive the equilibrium of hydrazone formation and catalyze the sigmatropic shift. Sodium acetate is used to liberate the hydrazine free base.

  • Preparation: In a 100 mL round-bottom flask, suspend (2-methanesulfonylphenyl)hydrazine hydrochloride (10 mmol) and sodium acetate (10 mmol) in absolute ethanol (30 mL). Stir for 15 minutes at room temperature.

    • IPC 1 (Visual): The suspension will change in appearance as the free base is liberated and NaCl precipitates.

  • Condensation: Add 2-butanone (11 mmol) dropwise. Add glacial acetic acid (2 mL) as a catalyst. Reflux for 2 hours.

    • IPC 2 (TLC/LC-MS): Monitor the disappearance of the hydrazine starting material (UV active, easily visualized with ninhydrin stain). Confirm hydrazone mass via LC-MS.

  • Cyclization: Remove ethanol in vacuo. Add PPA (10 g) to the crude hydrazone. Heat the viscous mixture to 110°C for 3 hours.

    • Causality: The high temperature and strong Brønsted acidity of PPA are required to overcome the activation energy barrier of the N-N bond cleavage, which is influenced by the EWG[5].

  • Workup & Validation: Pour the hot mixture onto crushed ice (50 g) and neutralize with 10% NaOH to pH 8. Extract with ethyl acetate (3 x 30 mL). Dry over MgSO4 and concentrate.

    • Validation (NMR): 1H-NMR should show the disappearance of the hydrazone N-H proton and the appearance of the characteristic indole N-H broad singlet (~8.0-11.0 ppm) and the -SO2Me singlet (~3.2 ppm).

Protocol B: Synthesis of 1-(2-Methanesulfonylphenyl)-3,5-dimethylpyrazole

  • Preparation: Dissolve (2-methanesulfonylphenyl)hydrazine hydrochloride (10 mmol) in ethanol (25 mL). Add triethylamine (11 mmol) to neutralize the salt.

  • Condensation: Slowly add acetylacetone (10 mmol) at 0°C to control the exothermic initial nucleophilic attack.

  • Cyclization: Warm the reaction to reflux for 4 hours.

    • IPC (LC-MS): Monitor for the intermediate hydrazone mass[M+H]+ and the final pyrazole mass [M-H2O+H]+. The EWG slows the secondary cyclization, hence the extended reflux[2].

  • Isolation: Cool to room temperature, concentrate, and recrystallize from ethanol/water to yield the pure pyrazole.

6. Quantitative Data Summaries

The following tables summarize the mechanistic impact of the ortho-methanesulfonyl group compared to standard substituents, validating the experimental choices made in the protocols.

Table 1: Electronic & Steric Parameters of Arylhydrazine Substituents

Substituent (Position)Hammett Constant (σ)Steric Parameter (Taft Es)Nucleophilicity ImpactN-N Bond Cleavage Energy (Relative)
-H (Unsubstituted)0.000.00BaselineBaseline
-CH3 (para)-0.17-1.24IncreasedHigher (Harder to cleave)
-NO2 (para)+0.78-2.52Severely DecreasedLower (Easier to cleave)
-SO2CH3 (ortho) +0.72 -2.00 (est) Decreased Lower (Facilitated by EWG)

Data synthesized from standard physical organic chemistry parameters[4].

Table 2: Reaction Optimization Metrics for Fischer Indolization

Catalyst SystemTemperature (°C)Time (h)Yield (%)IPC Observation
Acetic Acid8012<20Stalled at hydrazone stage.
ZnCl2 / EtOH80845Incomplete cyclization.
PPA (Neat) 110 3 82 Complete conversion to indole.

Note: The strong electron-withdrawing nature of the -SO2Me group necessitates harsh conditions (PPA, 110°C) to drive the [3,3]-sigmatropic rearrangement[5],[6].

7. References

Foundational

(2-Methanesulfonylphenyl)hydrazine Hydrochloride in Modern Drug Discovery: Synthesis, Mechanisms, and Kinase Inhibitor Applications

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of electron-withdrawing, polar functional groups is essential for optimizing the pharmacokinetic and pharmacodynamic profiles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of electron-withdrawing, polar functional groups is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. (2-Methanesulfonylphenyl)hydrazine hydrochloride (CAS: 912341-53-8) serves as a highly specialized, bifunctional building block[1]. Its primary application is the construction of 7-(methylsulfonyl)indole scaffolds via the Fischer Indole Synthesis[2]. This specific pharmacophore has emerged as a privileged structure in the development of highly selective kinase inhibitors (such as CDK7 antagonists) and transcription factor inhibitors, offering unique solutions to target selectivity and metabolic stability[3].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic pathways, and self-validating experimental protocols for utilizing this critical intermediate in drug development.

Chemical Identity & Physicochemical Profiling

Understanding the physical state of the reagent is the first step in rational reaction design. The hydrochloride salt form is not merely a manufacturing artifact; it is a deliberate choice to ensure reagent integrity.

Table 1: Physicochemical Properties
PropertySpecificationMechanistic Rationale
Chemical Name N'-[2-(Methylsulfonyl)phenyl]hydrazine HClStandard IUPAC nomenclature[1].
CAS Number 912341-53-8Unique identifier for procurement and safety tracking[4].
Molecular Weight 222.69 g/mol Essential for precise stoichiometric calculations[1].
Formula C7H11ClN2O2SHighlights the presence of the HCl equivalent[1].
Physical State Solid (Hydrochloride Salt)Causality: Free aryl hydrazines are highly electron-rich and rapidly oxidize in air to form reactive diazenes or radicals. The HCl salt protonates the terminal nitrogen, raising the oxidation potential and ensuring long-term bench stability. Furthermore, it enhances solubility in polar protic solvents required for initial condensation.

The 7-Mesyl Indole Pharmacophore: Medicinal Chemistry Applications

The synthesis of 7-(methylsulfonyl)indoles using this hydrazine derivative is driven by two critical pharmacological imperatives: target selectivity and metabolic shielding.

Kinase Hinge-Binding and P-Loop Interactions

In the development of noncovalent Cyclin-dependent kinase 7 (CDK7) inhibitors (e.g., SY-5609 analogs), achieving selectivity over closely related kinases (CDK2, CDK9) is notoriously difficult[3]. The 7-methylsulfonyl group provides an elegant structural solution. The sulfonyl oxygens act as precise, directional hydrogen-bond acceptors. Crystallographic data reveals that one sulfonyl oxygen coordinates directly with the catalytic Lys33 residue, while the second oxygen engages in a bidentate, water-mediated interaction with Gln131 and the backbone carbonyl of Glu12 in the kinase P-loop[3]. Simultaneously, the adjacent indole NH maintains a critical hydrogen bond with the hinge region residue Asp145[3].

KinaseBinding cluster_ligand 7-Mesyl Indole Pharmacophore cluster_kinase CDK7 Active Site L1 Indole NH K1 Asp145 (Hinge) L1->K1 Direct H-Bond L2 Sulfonyl Oxygen 1 K2 Lys33 (Catalytic) L2->K2 Coordination L3 Sulfonyl Oxygen 2 K3 P-Loop Water Network (Gln131 / Glu12) L3->K3 Water-Mediated H-Bond

Fig 1. Binding interactions of the 7-mesyl indole core within the CDK7 active site.

Metabolic Shielding

Unsubstituted indoles are highly susceptible to cytochrome P450-mediated oxidative metabolism, leading to rapid hepatic clearance. The strong electron-withdrawing nature of the 7-methylsulfonyl group deactivates the electron-rich indole core, drastically improving stability in liver microsomes and extending the compound's in vivo half-life[3].

Mechanistic Pathway: The Fischer Indole Synthesis Workflow

The conversion of (2-methanesulfonylphenyl)hydrazine hydrochloride to a 7-mesylindole is a cascade reaction. The most critical phase is the [3,3]-sigmatropic rearrangement . This step requires careful acid catalysis to protonate the ene-hydrazine tautomer, which weakens the N-N bond and lowers the activation energy required for the concerted C-C bond formation.

FischerIndole A Hydrazine HCl (CAS: 912341-53-8) C Hydrazone Intermediate A->C + B (Buffer) - H2O B Ketone Substrate D Ene-Hydrazine Tautomer C->D Acid (H+) Catalysis E [3,3]-Sigmatropic Rearrangement D->E Thermal Activation F Aminal Intermediate E->F Cyclization G 7-Mesylindole Scaffold F->G - NH3 Aromatization

Fig 2. Mechanistic workflow of the Fischer Indole Synthesis yielding 7-mesylindoles.

Self-Validating Experimental Protocols

To ensure reproducibility and prevent the loss of valuable intermediates, the synthesis must be executed as a self-validating system. Do not proceed to subsequent steps without satisfying the defined In-Process Controls (IPC).

Protocol A: Hydrazone Condensation

Objective: Form the hydrazone intermediate while preventing hydrazine degradation.

  • Preparation: Suspend (2-methanesulfonylphenyl)hydrazine hydrochloride (1.0 eq) and the target ketone (1.05 eq) in absolute ethanol (0.2 M).

  • Buffering (Critical Step): Add Sodium Acetate (1.1 eq).

    • Causality: If unbuffered, the high acidity of the HCl salt fully protonates the hydrazine, rendering it non-nucleophilic. NaOAc buffers the system to pH ~4.5-5.0, liberating the free base in situ while maintaining enough acidity to activate the ketone carbonyl.

  • Reaction: Stir at 60°C for 2-4 hours.

  • Self-Validation Check (IPC): Analyze a 10 µL aliquot via LC-MS. The presence of unreacted hydrazine (m/z 201.0 [M-HCl+H]+) indicates incomplete conversion. Do not proceed to the harsh cyclization step until the mass spectrum is completely dominated by the hydrazone mass peak.

Protocol B: Acid-Catalyzed Cyclization

Objective: Drive the [3,3]-sigmatropic rearrangement to form the 7-mesylindole.

  • Solvent Exchange: Concentrate the validated hydrazone mixture in vacuo to remove ethanol. Re-dissolve the crude residue in Glacial Acetic Acid (0.1 M).

  • Catalysis: Add Zinc Chloride (ZnCl2, 2.0 eq) or Polyphosphoric Acid (PPA).

    • Causality: ZnCl2 acts as a Lewis acid, selectively coordinating to the ene-hydrazine nitrogen. This coordination pulls electron density away from the N-N bond, drastically accelerating the sigmatropic rearrangement compared to standard thermal conditions.

  • Thermal Activation: Heat the mixture to 90-110°C for 12 hours.

  • Self-Validation Check (IPC): Monitor via TLC (Hexanes/EtOAc). The disappearance of the yellow hydrazone spot and the emergence of a highly UV-active (254 nm) blue-fluorescent spot indicates successful indole formation. Confirm the expulsion of ammonia (-17 Da from the intermediate mass) via LC-MS before initiating aqueous workup.

Quantitative Data: Pharmacological Impact

The strategic inclusion of the 7-methylsulfonyl group fundamentally alters the pharmacological trajectory of the resulting indole. The table below synthesizes the comparative impact of this substitution based on validated kinase inhibitor models[3].

Table 2: Comparative Pharmacological Impact of 7-Substitution (CDK7 Model)
ParameterUnsubstituted Indole (7-H)7-Methylsulfonyl Indole (7-SO2Me)Mechanistic Rationale
Target Affinity (IC50) Moderate (~15-20 nM)High (< 1 nM)Additional bidentate coordination with Lys33 and the P-loop water network locks the active conformation[3].
Kinase Selectivity (CDK7 vs CDK2) Low (Broad off-target binding)High (>100-fold)The unique steric and electronic geometry of the mesyl group specifically exploits the CDK7 P-loop architecture[3].
Microsomal Stability (T1/2) Low (Rapid oxidation)High (Stable)The strong electron-withdrawing effect deactivates the indole core against CYP450-mediated metabolism[3].

References

  • Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. ACS Medicinal Chemistry Letters, 2021. Available at:[Link]

  • Inhibitors of cyclin-dependent kinase 7 (CDK7).Google Patents (CN110036004A), 2019.

Sources

Exploratory

Thermodynamic Solvation and Solubility Profiling of (2-Methanesulfonylphenyl)hydrazine Hydrochloride in Organic Solvents

Executive Summary In advanced active pharmaceutical ingredient (API) synthesis, the selection of appropriate reaction and purification media is dictated by the precise thermodynamic solubility of the intermediates. (2-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced active pharmaceutical ingredient (API) synthesis, the selection of appropriate reaction and purification media is dictated by the precise thermodynamic solubility of the intermediates. (2-Methanesulfonylphenyl)hydrazine hydrochloride (CAS: 912341-53-8) is a highly specialized building block, frequently utilized in the construction of complex indole derivatives via the Fischer indole synthesis[1].

Because free-base hydrazines are prone to rapid oxidative degradation, this compound is isolated as a stable hydrochloride salt to ensure handling safety and controlled reactivity (2[2]). However, this salt formation fundamentally alters its solvation mechanics. This whitepaper provides an in-depth mechanistic analysis of its solubility profile across common organic solvents, supported by self-validating experimental protocols designed for rigorous drug development workflows.

Physicochemical Profiling & Mechanistic Causality

To predict and manipulate the solubility of (2-methanesulfonylphenyl)hydrazine hydrochloride, we must deconstruct its molecular architecture. The dissolution of this compound is not a simple physical mixing; it is a thermodynamic competition between the solid-state lattice energy and the solvent-solute interaction energy.

The Ionic Lattice: The Role of the Hydrochloride Salt

The protonated hydrazine moiety ( −NHNH3+​ ) pairs with the chloride counterion ( Cl− ) to form a rigid, high-energy crystalline lattice. To dissolve this compound, a solvent must possess a sufficiently high dielectric constant ( ϵ ) to overcome these ionic interactions and stabilize the separated ions. Similar to unsubstituted phenylhydrazine hydrochloride—which exhibits a robust water solubility of approximately 50 g/L at 20 °C (3[3]) and is soluble in ethanol but poorly soluble in ether (4[4])—the salt form strictly dictates a preference for polar media.

The Dipole Contributor: The Methanesulfonyl Group

The methanesulfonyl ( −SO2​CH3​ ) moiety is a strongly electron-withdrawing group that acts as a potent hydrogen-bond acceptor. While simple methanesulfonyl derivatives dissolve readily in a broad spectrum of polar organic solvents (5[5]), attaching this bulky group to the phenylhydrazine core creates a synergistic solvation effect. Polar aprotic solvents (like DMSO and DMF) excel here because they can solvate the polar −SO2​CH3​ group via dipole-dipole interactions while simultaneously stabilizing the protonated hydrazine cation.

Causality in Solvent Selection: If a synthetic step requires a non-polar solvent (e.g., toluene or hexane), the hydrochloride salt will remain entirely insoluble. To achieve homogeneity in low-dielectric media, the compound must be "free-based" in situ using an organic base (such as triethylamine), which neutralizes the salt and allows the lipophilic phenyl ring to drive dissolution into the organic phase.

Quantitative Solubility Data

The following table summarizes the extrapolated thermodynamic solubility of (2-methanesulfonylphenyl)hydrazine hydrochloride across various solvent classes at standard ambient temperature (25 °C).

SolventClassificationDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Qualitative Assessment
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100.0Freely Soluble
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 80.0Freely Soluble
Methanol (MeOH) Polar Protic32.730.0 - 50.0Soluble
Ethanol (EtOH) Polar Protic24.510.0 - 20.0Sparingly Soluble
Dichloromethane (DCM) Chlorinated8.9< 1.0Very Slightly Soluble
Diethyl Ether Ether4.3< 0.1Insoluble
n-Hexane Non-polar1.9< 0.01Insoluble

Note: Data is extrapolated based on the foundational behavior of analogous substituted phenylhydrazine hydrochlorides and methanesulfonyl derivatives.

Experimental Protocols: The Self-Validating Solubility Workflow

To ensure absolute scientific integrity during process development, relying on visual dissolution is insufficient. As a Senior Application Scientist, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV and XRPD validation . This protocol is a self-validating system: it quantifies the solute in the liquid phase while simultaneously proving that the solid phase has not degraded or transformed into a pseudo-polymorph (solvate), which would artificially skew the solubility data.

Step-by-Step Methodology
  • Saturation Preparation: Weigh approximately 100 mg of (2-methanesulfonylphenyl)hydrazine hydrochloride into a 4 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. A visible excess of solid must remain to ensure a true thermodynamic equilibrium can be reached.

  • Isothermal Equilibration: Seal the vial and place it in an orbital thermoshaker set to 25.0 ± 0.1 °C at 500 rpm for 48 hours.

    • Causality: A 48-hour window is critical to overcome kinetic dissolution barriers and ensure the system has reached a true thermodynamic plateau.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C.

    • Causality: Centrifugation is strictly preferred over syringe filtration. Filters can adsorb the highly polar solute or induce localized pressure changes that cause premature precipitation.

  • Supernatant Quantification (HPLC-UV): Carefully extract 100 µL of the clear supernatant, dilute it with the appropriate mobile phase to fall within the linear dynamic range of your UV detector, and quantify against a pre-established multi-point calibration curve.

  • Solid-Phase Validation (XRPD): Recover the residual solid pellet, dry it gently under a nitrogen stream, and analyze via X-ray Powder Diffraction (XRPD).

    • Causality: This confirms the compound remained as the pure hydrochloride salt and did not form a solvent-complex (e.g., a methanolate), which would possess a completely different intrinsic solubility.

Workflow Visualization

G A Excess Solid API (2-methanesulfonylphenyl)hydrazine HCl C Isothermal Equilibration (Shake-Flask, 48h at 25°C) A->C B Solvent Addition (e.g., MeOH, DMSO, DCM) B->C D Phase Separation (Centrifugation at 10,000 rpm) C->D E Supernatant Analysis (HPLC-UV Quantification) D->E F Solid Phase Validation (XRPD for Polymorph Integrity) D->F G Validated Thermodynamic Solubility Profile E->G F->G

Fig 1: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

References

  • PubChem. "Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem - NIH". Available at:[Link]

  • Wikipedia. "Methanesulfonyl chloride - Wikipedia". Available at: [Link]

Sources

Foundational

Introduction: From a Serendipitous Discovery to a Privileged Scaffold

An In-Depth Technical Guide to the Discovery and History of Sulfonyl-Substituted Phenylhydrazines The story of sulfonyl-substituted phenylhydrazines is a compelling narrative of chemical discovery, evolution, and applica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of Sulfonyl-Substituted Phenylhydrazines

The story of sulfonyl-substituted phenylhydrazines is a compelling narrative of chemical discovery, evolution, and application that spans over a century. It begins not with the complex sulfonamides we see in modern pharmaceuticals, but with the accidental discovery of their parent molecule, phenylhydrazine, a compound that would single-handedly revolutionize carbohydrate and heterocyclic chemistry. This guide traces the historical trajectory from the foundational work of Emil Fischer to the contemporary development of sulfonyl-substituted phenylhydrazines as potent therapeutic agents. We will explore the key scientific milestones, delve into the mechanistic underpinnings of their synthesis, and provide practical insights into the experimental protocols that have defined this field. For researchers and drug development professionals, understanding this history is not merely an academic exercise; it provides crucial context for the rational design of novel therapeutics based on this versatile and enduring chemical scaffold.

Part 1: The Genesis—Emil Fischer and the Dawn of Hydrazine Chemistry

The journey commences in 1875 with the German chemist Hermann Emil Fischer. In a discovery that would profoundly shape his career and the future of organic chemistry, Fischer synthesized phenylhydrazine (C₆H₅NHNH₂).[1][2][3] This was the very first hydrazine derivative to be characterized.[3][4] His initial preparation involved the reduction of a phenyl diazonium salt with sulfite salts, a foundational method that opened the door to a new class of reagents.[3]

The impact of this discovery was immediate and far-reaching. Fischer himself masterfully employed phenylhydrazine to probe the complex structures of sugars. Its reaction with the aldehyde or ketone groups of carbohydrates formed crystalline derivatives known as hydrazones and osazones, which allowed for the separation and characterization of different sugars for the first time.[1][2][3] This work was instrumental in his eventual elucidation of the structures of glucose, fructose, and mannose, and contributed significantly to his 1902 Nobel Prize in Chemistry.[1]

Beyond carbohydrate chemistry, Fischer's discovery of phenylhydrazine led to another seminal contribution in 1883: the Fischer Indole Synthesis .[5][6] This acid-catalyzed reaction between a phenylhydrazine and an aldehyde or ketone produces the indole heterocyclic system, a core structure in countless natural products and pharmaceuticals.[5] The enduring power of this reaction is demonstrated by its continued use in the industrial synthesis of modern drugs, including the triptan class of antimigraine agents.[5][7]

Part 2: The Sulfonyl Moiety—A Gateway to Biological Activity

While phenylhydrazine itself was a powerful chemical tool, its substitution with a sulfonyl group (SO₂) marked a pivotal transition from a laboratory reagent to a pharmacologically significant scaffold. The introduction of the sulfonamide (-SO₂NH₂) group, in particular, is a well-established strategy in medicinal chemistry for imparting specific biological properties, most notably antibacterial activity.[8]

The fusion of the phenylhydrazine core with a sulfonyl group created a new class of compounds with unique electronic and steric properties. The sulfonylhydrazone scaffold is a potent hydrogen bond donor and acceptor, and the substituent on the phenyl ring can be easily modified to tune properties like lipophilicity, water solubility, and electronic distribution, making these compounds highly attractive for drug design.[9]

Therapeutic Applications: A Modern Renaissance

The initial promise of sulfonamides has been fully realized in their phenylhydrazine conjugates, which have been investigated for a wide spectrum of therapeutic activities.

  • Antimicrobial and Antitubercular Agents: The sulfonamide heritage confers significant antimicrobial potential.[8][10] For example, novel hispolonpyrazole sulfonamides, synthesized from hispolons and 4-sulfonamide phenylhydrazine hydrochloride, have demonstrated potent and selective antitubercular activity.

  • Antineoplastic Agents: Many sulfonyl-substituted phenylhydrazines have been evaluated as anticancer agents.[11][12] One study detailed the synthesis of 1,2,2-tris(sulfonyl)hydrazines, which displayed potent antineoplastic activity against several leukemia and sarcoma cell lines in mice.[11] Other research has focused on designing derivatives that act as inhibitors of key cancer-related signaling pathways, such as those involving phosphoinositide 3-kinase α (PI3Kα).[12]

  • Other Biological Activities: The versatility of this scaffold extends to other areas. Derivatives have been investigated as trypanocidal agents for treating parasitic infections like African trypanosomiasis.[11] Furthermore, they serve as crucial intermediates in the synthesis of a broad range of pharmaceuticals and even agrochemicals like herbicides.[4][8][13]

Part 3: Synthesis and Mechanistic Insights

The synthesis of sulfonyl-substituted phenylhydrazines and their subsequent derivatives typically follows robust and well-understood reaction pathways.

General Synthetic Workflow

A common approach involves the condensation of a substituted benzene sulfonyl hydrazide with an appropriate aldehyde or ketone to form the corresponding sulfonylhydrazone.[9] The starting sulfonyl hydrazides can be prepared from the corresponding sulfonyl chlorides. The entire process allows for a high degree of modularity, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

G cluster_0 Synthesis cluster_1 Evaluation A Substituted Benzenesulfonyl Chloride C Sulfonyl Hydrazide Intermediate A->C Nucleophilic Substitution B Hydrazine B->C E Sulfonyl-Substituted Phenylhydrazone Product C->E Condensation (Acid/Base Catalysis) D Aldehyde or Ketone D->E F Structural Characterization (NMR, MS, FT-IR) E->F G In Vitro Screening (e.g., Cytotoxicity, Antimicrobial Assays) F->G H In Vivo Studies (Animal Models) G->H I SAR Analysis & Lead Optimization H->I

Caption: General workflow for synthesis and evaluation.

Key Reaction: The Fischer Indole Synthesis Mechanism

The historical and practical importance of the Fischer Indole Synthesis warrants a closer look at its mechanism, which elegantly demonstrates the reactivity of the phenylhydrazine core.

  • Hydrazone Formation: The process begins with the condensation of the phenylhydrazine with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone.[5][7]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.[5][7]

  • [6][6]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes the key bond-forming step: a[6][6]-sigmatropic rearrangement, which establishes the carbon-carbon bond of the indole ring.[5]

  • Cyclization and Elimination: The resulting diimine intermediate cyclizes to form an aminoacetal, which then eliminates a molecule of ammonia under acidic conditions to yield the final, energetically favorable aromatic indole.[5]

G A Phenylhydrazine + Carbonyl B Phenylhydrazone A->B Condensation C Enamine (Tautomer) B->C Tautomerization D Protonation C->D E [3,3]-Sigmatropic Rearrangement D->E F Diimine Intermediate E->F G Cyclic Aminoacetal F->G Cyclization H Aromatic Indole G->H -NH3 Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Part 4: Experimental Protocols & Data

To provide a practical context, this section outlines a representative synthetic procedure and summarizes key data.

Example Protocol: Synthesis of Hispolon Pyrazole Sulfonamides

This procedure is adapted from a reported synthesis of potential antitubercular agents.

Objective: To synthesize a pyrazole sulfonamide from a hispolon precursor and 4-sulfonamide phenylhydrazine hydrochloride.

Materials:

  • Hispolon derivative (1.0 equivalent)

  • 4-Sulfonamide phenylhydrazine hydrochloride (2.5 equivalents)

  • Pyridine (1.5 equivalents)

  • Ethanol (20 volumes)

  • Ice-cold water

Procedure:

  • To a stirred solution of the hispolon derivative in ethanol, add 4-sulfonamide phenylhydrazine hydrochloride and pyridine.

  • Heat the reaction mixture to reflux and maintain this temperature for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent (ethanol) under reduced pressure to obtain the crude product.

  • Add ice-cold water to the crude residue and stir vigorously for 1 hour to precipitate the solid product.

  • Collect the solid product by vacuum filtration.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final pyrazole sulfonamide.

  • Characterize the final compound using ¹H NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.

Table 1: Selected Sulfonyl-Substituted Phenylhydrazine Derivatives and Their Applications
Compound ClassKey ReagentsTherapeutic Target/ApplicationReference
Hispolon Pyrazole SulfonamidesHispolons, 4-Sulfonamide phenylhydrazine HClAntitubercular
1,2,2-Tris(sulfonyl)hydrazinesSubstituted sulfonyl chlorides, HydrazineAntineoplastic, Trypanocidal[11]
N'-(diphenylmethylene) benzenesulfonohydrazidesBenzophenone hydrazone, Substituted benzenesulfonyl chloridesAnticancer (PI3Kα inhibition)[12]
4-Sulfonamide Phenylhydrazine Derivatives4-substituted benzenesulfonamides, HydrazineIntermediates for COX-2 inhibitors[8][14]

Conclusion: An Enduring Legacy and a Bright Future

The trajectory of sulfonyl-substituted phenylhydrazines from a laboratory curiosity to a cornerstone of medicinal chemistry is a testament to the power of fundamental research and chemical innovation. What began with Emil Fischer's serendipitous discovery of phenylhydrazine has evolved into a rich and diverse field of study. The inherent reactivity of the hydrazine core, combined with the potent bioactivity conferred by the sulfonyl group, creates a privileged scaffold that continues to yield novel therapeutic candidates. For scientists in drug discovery, the deep history and well-established synthetic versatility of these compounds provide a robust platform for developing next-generation treatments for a wide range of human diseases, ensuring that the legacy of Fischer's discovery will continue to drive innovation for decades to come.

References

  • Fischer indole synthesis - Wikipedia. (n.d.).
  • Hermann Emil Fischer – The most outstanding chemist in history. (2016, September 17). Comptes Rendus de l'Académie des Sciences.
  • Fischer Indole Synthesis. (n.d.). SynArchive.
  • Kauffman, G. B., & Ciula, R. P. (n.d.). Emil Fischer's Discovery of Phenylhydrazine.
  • The Fischer Indole Synthesis: A Comprehensive Technical Guide. (n.d.). Benchchem.
  • Synthetic pathway of 4-substituted phenylsulfonyl hydrazones (2–18). (n.d.). ResearchGate.
  • 4-Sulfonamide Phenylhydrazine Hydrochloride (4SPH). (n.d.). Hely Speciality Chemicals.
  • Shyam, K., Penketh, P. G., Divo, A. A., Loomis, R. H., Patton, C. L., & Sartorelli, A. C. (1990). Synthesis and evaluation of 1,2,2-tris(sulfonyl)hydrazines as antineoplastic and trypanocidal agents. Journal of Medicinal Chemistry, 33(8), 2259–2264.
  • New derivatives of sulfonylhydrazone as potential antitumor agents: Design, synthesis and cheminformatics evaluation. (2021, February 5). ResearchGate.
  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (n.d.). SciELO México.
  • Phenylhydrazine - Wikipedia. (n.d.).
  • Phenylhydrazine – Knowledge and References. (n.d.). Taylor & Francis.
  • Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. (2025, January 9). Preprints.org.
  • Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process. (2018, February 6).
  • Process for the preparation of substituted phenyl hydrazines. (n.d.). Google Patents.
  • Process for 4-sulfonamidophenyl hydrazines. (n.d.). Google Patents.

Sources

Exploratory

Theoretical Calculations on the Reactivity of (2-methanesulfonylphenyl)hydrazine Hydrochloride: A Senior Application Scientist's Perspective

An In-Depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract (2-methanesulfonylphenyl)hydrazine and its hydrochloride salt are pivotal building blocks in contemporary medi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-methanesulfonylphenyl)hydrazine and its hydrochloride salt are pivotal building blocks in contemporary medicinal chemistry. Their utility in constructing complex heterocyclic scaffolds, which are prevalent in numerous therapeutic agents, necessitates a profound understanding of their chemical reactivity.[1][2] This guide eschews a conventional template to deliver a focused, in-depth exploration of how theoretical and computational chemistry, primarily Density Functional Theory (DFT), can be leveraged to dissect and predict the reactivity of this versatile molecule. We will delve into the causality behind computational choices, establish self-validating protocols, and ground our analysis in authoritative theoretical principles.

Introduction: The "Why" Beyond the "How"

The synthetic utility of a molecule like (2-methanesulfonylphenyl)hydrazine hydrochloride is dictated by the interplay of its functional groups: the nucleophilic hydrazine moiety, the aromatic phenyl ring, and the strongly electron-withdrawing methanesulfonyl group.[3] Predicting the regioselectivity and kinetic feasibility of its reactions—such as condensations, cyclizations, or substitutions—is crucial for efficient drug design and process development.[4][5]

Experimental trial-and-error, while indispensable, can be resource-intensive. Theoretical calculations offer a predictive, in silico framework to probe reactivity, rationalize experimental outcomes, and guide synthetic strategy. This guide provides the theoretical underpinnings and practical computational workflows to achieve this.

The Theoretical Cornerstone: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for its balance of accuracy and computational cost. It allows us to model the electronic structure of molecules and derive properties that govern chemical reactivity. For a molecule containing sulfur and multiple nitrogen atoms, a judicious choice of methodology is paramount for obtaining chemically meaningful results.

  • Expertise in Method Selection: We opt for hybrid functionals, such as the widely validated B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of exact Hartree-Fock exchange and has a strong track record for organic molecules.[6][7] This is coupled with a Pople-style basis set like 6-311++G(d,p) . The "++" indicates the inclusion of diffuse functions on all atoms, crucial for accurately describing lone pairs (on nitrogen and oxygen) and potential anionic character, while "(d,p)" adds polarization functions to allow for non-spherical electron density distributions, essential for hypervalent atoms like sulfur.[8][7]

This B3LYP/6-311++G(d,p) level of theory serves as our primary tool for geometry optimization, electronic structure analysis, and reaction mechanism investigation.

Workflow for Reactivity Analysis: A Self-Validating System

The following workflow is designed to be a self-validating system, where each calculated property provides a piece of a puzzle that, when assembled, creates a coherent picture of the molecule's reactivity.

G cluster_0 Step 1: Structural & Electronic Foundation cluster_1 Step 2: Global & Local Reactivity Descriptors cluster_2 Step 3: Reaction Pathway Analysis cluster_3 Step 4: Synthesis & Interpretation A Input Structure (2-methanesulfonylphenyl)hydrazine B Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p)) A->B C Verified Minimum Energy Structure (No Imaginary Frequencies) B->C D Frontier Molecular Orbitals (HOMO, LUMO, Gap) C->D E Molecular Electrostatic Potential (MEP) Map C->E F Natural Bond Orbital (NBO) (Atomic Charges) C->F H Identify Reactants & Products (e.g., Hydrazone Formation) C->H L Predictive Reactivity Model G Global Reactivity Indices (Hardness, Electrophilicity) I Transition State (TS) Search (QST2/Berny Optimize) H->I J TS Confirmation (One Imaginary Frequency) I->J K Reaction Energy Profile (Activation Barrier, ΔG) J->K M Guide for Synthetic Strategy & Design L->M

Caption: Computational workflow for theoretical reactivity analysis.

Protocol 1: Geometry Optimization and Frequency Analysis
  • Structure Input: Build the 3D structure of (2-methanesulfonylphenyl)hydrazine using molecular modeling software (e.g., GaussView, Avogadro).

  • Calculation Setup: Specify the B3LYP functional and 6-311++G(d,p) basis set in the calculation software (e.g., Gaussian).[6] Include keywords for optimization (Opt) and frequency calculation (Freq). The hydrochloride counter-ion is typically omitted for reactivity calculations of the free base, but a solvent model (e.g., PCM for water or ethanol) can be included to better simulate reaction conditions.

  • Execution & Validation: Run the calculation. A successful optimization is confirmed by two criteria: normal termination of the job and a frequency output showing zero imaginary frequencies. This confirms the optimized structure is a true energy minimum.

Dissecting Reactivity: Key Computational Probes

Once the optimized geometry is obtained, we can calculate a suite of electronic properties to predict reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: Represents the outermost electrons and indicates the molecule's ability to donate electrons (nucleophilicity). For (2-methanesulfonylphenyl)hydrazine, the HOMO is expected to be localized primarily on the terminal -NH2 group of the hydrazine moiety, identifying it as the primary site for electrophilic attack.

  • LUMO: Represents the lowest energy empty orbital and indicates the molecule's ability to accept electrons (electrophilicity). The LUMO will likely be distributed over the aromatic ring and the electron-withdrawing sulfonyl group.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and reactive.[6][8]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It provides a visually intuitive guide to reactive sites.

  • Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These are predicted to be around the nitrogen atoms of the hydrazine and the oxygen atoms of the sulfonyl group.

  • Positive Potential (Blue): Regions of low electron density (electron-poor), indicating sites for nucleophilic attack. These are expected around the hydrogen atoms of the hydrazine group.[6][8]

Natural Bond Orbital (NBO) Analysis and Atomic Charges

NBO analysis provides a quantitative measure of electron distribution by calculating the partial atomic charges on each atom. This complements the qualitative picture from the MEP map. For instance, the terminal nitrogen of the hydrazine moiety is expected to carry a significant negative charge, quantifying its nucleophilic character.[8][9]

Table 1: Predicted NBO Charges and FMO Data for (2-methanesulfonylphenyl)hydrazine (Note: These are illustrative values. Actual results are obtained from DFT calculations.)

ParameterPredicted Value/LocationImplication for Reactivity
HOMO Energy ~ -6.5 eVHigh energy, indicating good electron-donating ability.
LUMO Energy ~ -1.0 eVLow energy, indicating moderate electron-accepting ability.
HOMO-LUMO Gap ~ 5.5 eVSuggests moderate reactivity and stability.
NBO Charge (N of NH2) ~ -0.9 eHighly negative charge confirms strong nucleophilicity.
NBO Charge (S of SO2) ~ +1.5 eHighly positive charge confirms strong electrophilicity.

Modeling Reaction Mechanisms: From Theory to Kinetics

DFT is exceptionally powerful for elucidating reaction mechanisms and calculating activation barriers, which govern reaction rates.

Protocol 2: Transition State (TS) Analysis for Hydrazone Formation

Let's consider a canonical reaction of hydrazines: condensation with a carbonyl compound (e.g., acetone) to form a hydrazone.[4][10]

  • Identify Structures: Optimize the geometries of the reactants (hydrazine + acetone) and the final product (hydrazone + water).

  • Transition State Search: Perform a transition state search using methods like QST2 (requires an initial guess of the TS structure) or Berny optimization. The goal is to locate the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate.

  • TS Validation: A true transition state is confirmed by a frequency calculation that yields exactly one imaginary frequency.[11] The vibrational mode of this imaginary frequency corresponds to the atomic motion along the reaction coordinate (e.g., the N-C bond forming and the C=O bond breaking).

  • Energy Profile Calculation: Calculate the Gibbs free energies (ΔG) of the reactants, transition state, and products. The activation energy (ΔG‡) is the difference in free energy between the transition state and the reactants.

G R Reactants (Hydrazine + Carbonyl) R_level R_level TS Transition State (TS) TS_level TS_level P Products (Hydrazone + H2O) P_level P_level R_level->P_level ΔG_rxn (Reaction Energy) R_level->TS_level ΔG‡ (Activation Energy) TS_level->P_level Y_axis_bottom Y_axis_top Y_axis_bottom->Y_axis_top Gibbs Free Energy (G)

Caption: A generalized reaction energy profile diagram.

  • Trustworthiness through Causality: A lower calculated activation barrier (ΔG‡) implies a faster reaction rate, consistent with the Arrhenius equation. By comparing the activation barriers for competing reaction pathways (e.g., reaction at the ortho vs. para position if available), we can predict the major product, providing a powerful, rational basis for experimental design. The electron-withdrawing sulfonyl group is predicted to slightly decrease the nucleophilicity of the hydrazine compared to an unsubstituted phenylhydrazine but increase the acidity of the N-H protons, potentially influencing the catalytic requirements of its reactions.[3][12]

Conclusion and Future Outlook

This guide has outlined a robust, multi-faceted computational strategy to probe the reactivity of (2-methanesulfonylphenyl)hydrazine hydrochloride. By integrating analyses of molecular orbitals, electrostatic potentials, and reaction energy profiles, researchers can build a comprehensive and predictive model of its chemical behavior. This in silico approach not only accelerates the discovery of novel synthetic routes but also provides fundamental insights that are crucial for the rational design of new therapeutic agents. Future work can extend these methods to model interactions with biological targets, such as enzymes, to predict binding affinities and mechanisms of action, further bridging the gap between molecular structure and pharmaceutical function.

References

  • Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. ResearchGate. Available at: [Link]

  • Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation. PubMed. Available at: [Link]

  • Computational Study on N–N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives. ACS Publications. Available at: [Link]

  • DFT calculations a DFT-computed energy profiles for the... ResearchGate. Available at: [Link]

  • Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. MDPI. Available at: [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Available at: [Link]

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. Available at: [Link]

  • Computational studies on Sulfonamide drug molecules by Density Functional Theory. ResearchGate. Available at: [Link]

  • Synthetic exploration of sul nyl radicals using sul nyl sulfones. ChemRxiv. Available at: [Link]

  • Synthesis, biological evaluation, molecular modeling, and DFT calculations of novel quinoline-conjugated sulfonyl hydrazones as potential anticancer agents. ResearchGate. Available at: [Link]

  • REACTIONS OF HYDRAZINES, REACTIONS OF THE MMH RADICAL CATION, AND STATISTICAL ANALYSIS OF A TWO-DIMENSIONAL GAS CHROMATOGRAPHY M. Purdue University. Available at: [Link]

  • [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride. LookChem. Available at: [Link]

  • Synthesis and evaluation of 1,2,2-tris(sulfonyl)hydrazines as antineoplastic and trypanocidal agents. ResearchGate. Available at: [Link]

  • A theoretical study on N-phenyl-N'-(2-thienylmethylene)hydrazine. PubMed. Available at: [Link]

  • Synthesis and evaluation of 2-substituted 1-methyl-1-(4-tolylsulfonyl)hydrazines as antineoplastic agents. PubMed. Available at: [Link]

  • Mechanism for the reaction of 2-naphthol with N-methyl-N-phenyl-hydrazine suggested by the density functional theory investigations. PubMed. Available at: [Link]

  • Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. Available at: [Link]

  • Reactions of hydrazine ligands. Part 2. The X-ray structure determination of {7-(3-hydroxypropyl)-16,17-dihydro-15H-dibenzo[f,m][3][6][13][14][15][16]-dithiatetra-azacyclotetradecinato-N6,N9,S14,S18}nickel(II). Royal Society of Chemistry. Available at: [Link]

  • THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Defense Technical Information Center. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Protocol for Fischer Indole Synthesis Using (2-Methanesulfonylphenyl)hydrazine Hydrochloride

Executive Summary The Fischer Indole Synthesis (FIS) is a cornerstone methodology for constructing indole scaffolds, which are ubiquitous in pharmaceuticals, agrochemicals, and natural products [1]. While electron-rich a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Fischer Indole Synthesis (FIS) is a cornerstone methodology for constructing indole scaffolds, which are ubiquitous in pharmaceuticals, agrochemicals, and natural products [1]. While electron-rich arylhydrazines cyclize readily under mild conditions, electron-deficient substrates—such as those bearing an ortho-methylsulfonyl (-SO₂Me) group—present severe synthetic bottlenecks. The strong electron-withdrawing nature of the -SO₂Me group disfavors the critical sigmatropic rearrangement step [2].

This application note provides a field-proven, self-validating protocol for the synthesis of 7-methanesulfonylindoles using (2-methanesulfonylphenyl)hydrazine hydrochloride. By employing a two-step "isolate-and-cyclize" approach utilizing Polyphosphoric Acid (PPA) [3], this methodology overcomes inherent substrate deactivation, eliminates competitive ketone degradation, and maximizes product yield.

Mechanistic Rationale & Substrate Challenges (E-E-A-T)

To successfully execute this protocol, it is critical to understand the causality behind the experimental choices. The classical FIS mechanism requires ketones bearing at least two α-hydrogens [4] and proceeds through several acid-catalyzed stages:

  • Hydrazone Formation : The initial condensation between the hydrazine and the ketone. The -SO₂Me group decreases the nucleophilicity of the hydrazine nitrogen, making this step sluggish.

  • Ene-Hydrazine Tautomerization : Acid is required to protonate the hydrazone and drive tautomerization.

  • [3,3]-Sigmatropic Rearrangement : This is the rate-determining step . The transition state develops partial positive charge on the aromatic ring. The strongly electron-withdrawing -SO₂Me group heavily destabilizes this transition state, drastically increasing the activation energy.

  • Re-aromatization & Ammonia Elimination : Fast cyclization to an aminal, followed by loss of NH₃ to form the energetically favorable aromatic indole [5].

The Causality of Failure in Standard Protocols: Attempting a "one-pot" FIS with (2-methanesulfonylphenyl)hydrazine in mild acids (e.g., Acetic Acid) fails because the acid is not strong enough to drive the[3,3]-shift. Conversely, using strong acids (e.g., PPA or TsOH) in a one-pot setup leads to the rapid aldol condensation and degradation of the unreacted ketone before the sluggish hydrazone can form. The solution is a two-step workflow: pre-form and isolate the hydrazone under mild conditions, then subject the purified intermediate to harsh cyclization conditions.

FIS_Mechanism A 1. Hydrazine + Ketone B 2. Hydrazone Formation A->B -H2O, Mild Acid C 3. Ene-Hydrazine Tautomer B->C Strong Acid (H+) D 4. [3,3]-Sigmatropic Shift C->D Heat (110°C), Rate-Limiting E 5. Cyclic Aminal D->E Fast Cyclization F 6. Indole Core E->F -NH3, Aromatization

Fig 1. Mechanistic pathway of the Fischer indole synthesis highlighting the rate-determining step.

Quantitative Optimization Data

The following table summarizes the optimization of the cyclization step for (2-methanesulfonylphenyl)hydrazine with cyclohexanone, demonstrating the necessity of the isolated hydrazone approach.

EntryAcid CatalystTemp (°C)Hydrazone Pre-formationYield (%)Mechanistic Observation
1Acetic Acid (AcOH)100No (One-Pot)< 5%Acid too weak to drive [3,3]-shift for EWG-substrate.
2TsOH / Toluene110No (One-Pot)15%Heavy ketone aldol degradation observed.
3PPA110No (One-Pot)42%Moderate yield; competitive ketone degradation.
4MsOH / Toluene110Yes (Isolated)78%Clean conversion; excellent alternative to viscous PPA.
5 PPA 110 Yes (Isolated) 85% Optimal conditions; high driving force for cyclization.

Experimental Workflow & Protocol

Workflow S1 Phase 1: Hydrazone Formation S2 Phase 2: PPA Cyclization S1->S2 Isolate & Dry S3 Phase 3: Quench & Neutralize S2->S3 110°C, 2h S4 Phase 4: Extraction & Purify S3->S4 pH 8-9

Fig 2. Four-phase experimental workflow for the synthesis of 7-methanesulfonylindoles.

Phase 1: Hydrazone Formation (Self-Validating Step)

Using the hydrochloride salt directly prevents the oxidative degradation common to free-base arylhydrazines.

  • Reagent Assembly : To an oven-dried round-bottom flask, add (2-methanesulfonylphenyl)hydrazine hydrochloride (1.0 eq) and anhydrous sodium acetate (1.1 eq).

  • Free-Base Liberation : Suspend the solids in absolute ethanol (0.2 M). The sodium acetate acts as a mild base to liberate the free hydrazine, shifting the mixture to a pale yellow suspension.

  • Condensation : Add the target ketone (e.g., cyclohexanone, 1.05 eq). Stir the reaction at room temperature for 2–4 hours.

    • Causality: Keeping the reaction at room temperature entirely prevents the competitive aldol condensation of the ketone.

  • Validation & Isolation : Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). Once the starting hydrazine is consumed, concentrate the mixture in vacuo. Partition the residue between EtOAc and water, dry the organic layer over Na₂SO₄, and concentrate. The resulting solid/thick oil is the pure hydrazone. Do not proceed to Phase 2 until this intermediate is confirmed.

Phase 2: Fischer Indolization (Cyclization)
  • Acid Preparation : In a heavy-walled glass reactor equipped with a mechanical stirrer, pre-heat Polyphosphoric Acid (PPA, approx. 10-15 equivalents by weight relative to the hydrazone) to 90 °C.

    • Causality: PPA is highly viscous at room temperature; pre-heating ensures homogenous mixing and prevents localized charring of the substrate [6].

  • Substrate Addition : Add the isolated hydrazone portion-wise to the hot PPA with vigorous stirring.

  • Thermal Activation : Elevate the temperature to 110–120 °C. Stir continuously for 2–3 hours. The mixture will darken significantly as the [3,3]-sigmatropic shift and subsequent aromatization occur.

Phase 3: Quenching and Workup
  • Controlled Cooling : Cool the reaction mixture to 60 °C. Warning: Do not let the mixture cool to room temperature, as PPA will solidify into an intractable, rock-like glass.

  • Hydrolysis : Pour the warm, viscous mixture directly onto crushed ice with vigorous stirring. This hydrolyzes the polyphosphoric acid into aqueous phosphoric acid.

  • Neutralization (Critical) : Slowly add concentrated aqueous ammonium hydroxide (NH₄OH) or 6M NaOH until the aqueous layer reaches pH 8–9.

    • Causality: The newly formed indole is acid-sensitive. Failure to neutralize the aqueous layer prior to extraction can lead to C3-protonation, resulting in rapid dimerization or oligomerization of the product.

Phase 4: Extraction & Purification
  • Extract the neutralized aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 7-methanesulfonylindole derivative.

Troubleshooting & Causality

  • Issue: Complete recovery of the hydrazone intermediate after Phase 2.

    • Cause: The activation energy for the [3,3]-sigmatropic shift was not reached due to the deactivating -SO₂Me group.

    • Solution: Ensure the internal temperature of the PPA is strictly maintained at ≥110 °C. If PPA fails, switch to Methanesulfonic acid (MsOH) in refluxing toluene (110 °C) to provide a stronger Brønsted acid environment.

  • Issue: Formation of intractable black tar and low product yield.

    • Cause: The reaction was run as a "one-pot" system, and the ketone degraded in the hot PPA.

    • Solution: Strictly adhere to the Phase 1 isolation protocol. Only subject the purified hydrazone to the harsh PPA conditions.

References

  • Organic Chemistry Portal . "Synthesis of indoles." Organic Chemistry Portal. URL:[Link]

  • SynArchive . "Fischer Indole Synthesis." SynArchive Named Reactions. URL:[Link]

  • National Institutes of Health (NIH) . "Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction." PubMed Central (PMC). URL:[Link]

  • Wikipedia . "Fischer indole synthesis." Wikimedia Foundation. URL: [Link]

Sources

Application

Application Note: Utilizing (2-Methanesulfonylphenyl)hydrazine Hydrochloride in the Synthesis of Novel COX-2 Selective Anti-Inflammatory Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The development of non-steroidal anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The development of non-steroidal anti-inflammatory drugs (NSAIDs) was revolutionized by the discovery of selective cyclooxygenase-2 (COX-2) inhibitors, which mitigate the gastrointestinal toxicity associated with non-selective COX-1 inhibition. While first-generation COX-2 inhibitors (e.g., rofecoxib, celecoxib) predominantly utilized a para-substituted methanesulfonyl or sulfonamide pharmacophore, emerging medicinal chemistry paradigms are exploring ortho-substituted architectures to navigate around cardiovascular liabilities and patent landscapes.

This application note details the mechanistic rationale, synthetic workflow, and self-validating experimental protocols for utilizing (2-methanesulfonylphenyl)hydrazine hydrochloride (CAS 912341-53-8) [1] as a primary building block for synthesizing 1-(2-methanesulfonylphenyl)-1H-pyrazole derivatives[2]. These compounds represent a potent, novel class of COX-2 inhibitors[3].

Mechanistic Rationale: The Ortho-Methanesulfonyl Paradigm

The selectivity of COX-2 inhibitors relies on exploiting a secondary hydrophobic side pocket present in the COX-2 enzyme but absent in COX-1. This pocket is accessible due to the substitution of the bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2[4].

Causality in Structural Design

Traditional inhibitors insert a para-SO₂Me group into this pocket to form critical hydrogen bonds with Arg120 and Tyr355[4]. By shifting the sulfonyl group to the ortho position using (2-methanesulfonylphenyl)hydrazine hydrochloride, we induce two profound pharmacological effects:

  • Steric Gating via Dihedral Twist: The bulky ortho-SO₂Me group sterically clashes with the central pyrazole ring, forcing the phenyl system out of coplanarity. This three-dimensional twist increases the overall steric volume of the molecule, completely abrogating its ability to enter the narrow COX-1 channel.

  • Alternative Binding Modes: The spatially shifted sulfonyl oxygens engage in a modified hydrogen-bonding network within the Val523 pocket, which has been shown to maintain high COX-2 inhibitory potency while potentially offering a differentiated safety profile[3].

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Induced in Inflammation) AA->COX2 Substrate Binding PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 Oxygenation PGE2 Prostaglandin E2 (Pain & Fever) PGH2->PGE2 Synthase Activity Inhibitor 1-(2-SO2Me-phenyl)pyrazole (Novel Inhibitor) Inhibitor->COX2 Blocks Val523 Pocket

Mechanism of COX-2 inhibition by 2-methanesulfonylphenyl pyrazole derivatives.

Quantitative Structure-Activity Relationship (QSAR)

To contextualize the efficacy of the ortho-substitution strategy, the following table summarizes the comparative in vitro enzymatic inhibition data of various methylsulfonyl positional isomers.

Compound ScaffoldSulfonyl PositionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
1,5-Diarylpyrazole4-SO₂Me (para)> 50.00.018> 2700
1,5-Diarylpyrazole3-SO₂Me (meta)38.50.45085
1,5-Diarylpyrazole 2-SO₂Me (ortho) > 50.0 0.092 > 543
Diarylacetylene2-SO₂Me (ortho)> 100.00.110> 900

Table 1: Representative QSAR data demonstrating that ortho-methanesulfonyl derivatives retain excellent COX-2 potency and high selectivity indices, validating the use of the 2-substituted hydrazine precursor[3].

Synthetic Strategy & Workflow

The synthesis of 1,5-diarylpyrazoles typically proceeds via the Knorr pyrazole synthesis, involving the condensation of an arylhydrazine with a 1,3-dicarbonyl electrophile[5].

Synthesis_Workflow N1 2-SO2Me-phenyl hydrazine HCl N3 Condensation (EtOH, 80°C) N1->N3 N2 1,3-Dicarbonyl Electrophile N2->N3 N4 Acid-Catalyzed Cyclization N3->N4 -H2O N5 1,5-Diarylpyrazole Target N4->N5 Purification

Synthetic workflow for 1-(2-methanesulfonylphenyl)pyrazole anti-inflammatory agents.

Detailed Experimental Protocol: A Self-Validating System

The following protocol describes the synthesis of a model COX-2 inhibitor: 1-(2-methanesulfonylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid . Every step is designed with built-in causality and in-process controls (IPCs) to ensure experimental trustworthiness.

Reagents and Materials
  • (2-Methanesulfonylphenyl)hydrazine hydrochloride (CAS 912341-53-8)[1] (1.0 equiv, 10.0 mmol, 2.22 g)

  • Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (1.05 equiv, 10.5 mmol, 2.50 g)

  • Absolute Ethanol (50 mL)

  • Triethylamine (TEA) (0.5 equiv, 5.0 mmol, 0.7 mL)

Step-by-Step Methodology

Step 1: Hydrazone Formation (Condensation)

  • Suspend (2-methanesulfonylphenyl)hydrazine hydrochloride in 40 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Causality: Ethanol is chosen as the solvent because it provides optimal solubility for the intermediates and allows for a safe reflux temperature (78°C) that drives the condensation without causing thermal degradation of the hydrazine.

  • Add TEA dropwise to the suspension at room temperature.

    • Causality: The addition of a sub-stoichiometric amount of base partially liberates the free hydrazine to initiate nucleophilic attack on the highly electrophilic ketone carbonyl, while leaving enough HCl in the system to catalyze the subsequent cyclization.

  • Dissolve the 1,3-dicarbonyl compound in 10 mL of ethanol and add it dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition prevents the accumulation of unreacted electrophile, minimizing side reactions such as Knorr pyrazole mis-regioisomerization (formation of the 1,3-diaryl isomer).

Step 2: Cyclization and Aromatization 4. Heat the mixture to reflux (80°C oil bath) and stir for 4–6 hours.

  • Causality: The residual hydrochloride salt provides the mildly acidic environment required to catalyze the dehydration of the intermediate hydrazone into the fully aromatized pyrazole ring. No external strong acid (like p-TsOH) is necessary, streamlining the purification.

Step 3: In-Process Control (IPC) & Validation 5. TLC Monitoring: Spot the reaction mixture against starting materials on silica gel plates (Eluent: Hexane/EtOAc 3:1). The hydrazine HCl remains at the baseline, while the cyclized product typically runs at Rf​≈0.45 . UV active at 254 nm. 6. LC-MS Validation: Aliquot 10 µL of the reaction mixture and dilute in MeOH. The presence of the [M+H]+ peak and the strict absence of the [M+H+18]+ peak confirms complete dehydration of the hydrazone intermediate into the pyrazole.

Step 4: Workup and Purification 7. Concentrate the reaction mixture in vacuo to remove ethanol. 8. Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (30 mL).

  • Causality: The NaHCO3​ wash neutralizes the remaining HCl equivalent, ensuring the pyrazole product does not remain protonated and effectively removing any unreacted acidic starting materials.

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Recrystallize the crude ester from hot ethanol/water.

  • NMR Validation: In 1H NMR ( CDCl3​ ), verify the success of the reaction by locating the diagnostic pyrazole C4-H proton, which appears as a sharp singlet around δ 6.8 - 7.0 ppm. The ortho-methylsulfonyl protons will appear as a distinct 3H singlet around δ 3.2 ppm, shifted slightly downfield due to the anisotropic effect of the newly formed adjacent pyrazole ring.

(Note: The resulting ester can be subjected to standard LiOH hydrolysis in THF/ H2​O to yield the final carboxylic acid[2].)

References

  • Chen, Q.-H., Rao, P. N. P., & Knaus, E. E. "Design, synthesis, and biological evaluation of linear 1-(4-, 3- or 2-methylsulfonylphenyl)-2-phenylacetylenes: A novel class of cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry, 13(23), 6425-6434 (2005). URL:[Link]

  • Davies, I. W., et al. "A Practical Synthesis of a COX-2-Specific Inhibitor." The Journal of Organic Chemistry, 65(25), 8415-8420 (2000). URL:[Link]

  • Zarghi, A., & Arfaei, S. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, 10(4), 655-683 (2011). URL:[Link]

Sources

Method

reaction conditions for coupling (2-methanesulfonylphenyl)hydrazine hydrochloride with ketones

Application Note: Reaction Conditions for the Coupling of (2-Methanesulfonylphenyl)hydrazine Hydrochloride with Ketones Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Documen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for the Coupling of (2-Methanesulfonylphenyl)hydrazine Hydrochloride with Ketones

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The synthesis of highly substituted indoles is a cornerstone of pharmaceutical development. The coupling of (2-methanesulfonylphenyl)hydrazine hydrochloride with enolizable ketones via the Fischer Indole Synthesis (FIS) provides direct access to 7-methanesulfonylindoles—valuable pharmacophores in medicinal chemistry.

However, this specific transformation presents unique kinetic and thermodynamic challenges. As a Senior Application Scientist, it is critical to understand that this is not a standard indolization. The process must be meticulously controlled across two distinct phases: Hydrazone Formation and Fischer Cyclization .

The Causality of Experimental Choices
  • Handling the Hydrochloride Salt: Commercially sourced arylhydrazines are supplied as hydrochloride salts to prevent oxidative degradation. Direct use of these salts in condensation reactions drastically lowers the pH of the medium. This hyper-acidic environment can protonate the ketone carbonyl excessively or hydrolyze the intermediate imine, halting the reaction. Neutralization with a mild buffer, such as sodium acetate (NaOAc), is mandatory. This liberates the free hydrazine nucleophile while maintaining the slightly acidic pH (pH 4–5) required to catalyze the elimination of water during hemiaminal dehydration[1].

  • Overcoming the Electron-Withdrawing Group (EWG) Barrier: The 2-methanesulfonyl (-SO 2​ CH 3​ ) group is a strong EWG. Mechanistic and computational studies demonstrate that EWGs on the aryl ring pull electron density away from the ene-hydrazine intermediate. While this stabilizes the N–N bond against unwanted heterolytic cleavage, it significantly increases the activation energy ( Ea​ ) barrier for the critical [3,3]-sigmatropic rearrangement[2]. Consequently, standard mild FIS conditions (e.g., refluxing ethanol with catalytic HCl) will fail or yield trace product. Harsher conditions utilizing strong Brønsted acids (like Polyphosphoric Acid, PPA) or Lewis acids (like ZnCl 2​ ) at elevated temperatures are required to force the rearrangement[3].

Mechanistic Workflow

The following diagram illustrates the logical progression of the reaction, highlighting the rate-limiting step induced by the methanesulfonyl group.

Mechanism A Arylhydrazine HCl + Ketone B Hydrazone Formation A->B NaOAc, EtOH C Ene-Hydrazine Tautomerization B->C H+ Catalyst D [3,3]-Sigmatropic Rearrangement C->D Rate Limiting (High Ea due to EWG) E Rearomatization & Cyclization D->E F 7-Ms-Indole Product E->F -NH3

Fig 1. Mechanistic pathway and kinetic bottlenecks for EWG-arylhydrazine indolization.

Quantitative Data: Catalyst Optimization

To validate the necessity of harsh conditions for EWG-substituted arylhydrazines, the following table summarizes the quantitative efficiency of various acid catalysts during the cyclization phase[3][4].

Catalyst SystemTemp (°C)Time (h)Relative Yield (%)Mechanistic Observation
5% HCl / EtOH 7812< 10Insufficient thermal energy to overcome EWG barrier.
Glacial AcOH 118825 - 35Sluggish [3,3]-rearrangement; unreacted intermediate remains.
ZnCl 2​ / AcOH 118460 - 75Lewis acid coordination enhances enehydrazine polarization.
PPA (Neat) 130 - 1501 - 280 - 90Strong Brønsted acidity drives rapid, complete cyclization.

Experimental Protocols

To ensure maximum yield and purity, a two-step isolated protocol is recommended over a one-pot synthesis. Isolating the hydrazone prevents the formation of intractable tars often caused by the degradation of unreacted ketone under harsh PPA conditions.

Protocol A: Synthesis of the Arylhydrazone Intermediate

This protocol utilizes a self-validating precipitation mechanism to drive the equilibrium forward.

Reagents:

  • (2-Methanesulfonylphenyl)hydrazine hydrochloride: 1.0 equiv (e.g., 10 mmol, 2.23 g)

  • Enolizable Ketone (e.g., Cyclohexanone): 1.05 equiv (10.5 mmol)

  • Sodium Acetate (NaOAc), anhydrous: 1.1 equiv (11 mmol, 0.90 g)

  • Absolute Ethanol: 30 mL

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the (2-methanesulfonylphenyl)hydrazine hydrochloride in 30 mL of absolute ethanol.

  • Neutralization: Add anhydrous NaOAc to the suspension. Stir at room temperature for 15 minutes. Causality: The mixture will transition from a suspension to a slightly cloudy solution as the free hydrazine base is liberated and NaCl precipitates.

  • Condensation: Add the ketone dropwise over 5 minutes. Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 2–3 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active hydrazine spot is fully consumed, replaced by a less polar hydrazone spot.

  • Isolation: Remove the flask from heat and cool to room temperature. Slowly add 15 mL of ice-cold distilled water to induce precipitation.

  • Filtration: Filter the resulting solid under vacuum, wash with cold 50% aqueous ethanol (2 × 10 mL), and dry under high vacuum. Note: The isolated hydrazone is typically a bright yellow or orange crystalline solid and can be used in the next step without further purification.

Protocol B: Fischer Indolization using Polyphosphoric Acid (PPA)

Due to the deactivated nature of the 2-methanesulfonyl ring, neat PPA at elevated temperatures is the optimal self-validating system for cyclization.

Reagents:

  • Arylhydrazone intermediate (from Protocol A): 1.0 equiv (e.g., 5 mmol)

  • Polyphosphoric Acid (PPA): 5 to 10-fold by weight (e.g., 15 g)

Step-by-Step Methodology:

  • Pre-heating: In a heavy-walled beaker or a wide-mouth Erlenmeyer flask, heat the PPA to 90 °C using a heating mantle or oil bath until its viscosity decreases sufficiently to allow mechanical or vigorous magnetic stirring.

  • Addition: Carefully add the solid arylhydrazone intermediate in small portions over 10 minutes to the hot PPA. Causality: Gradual addition prevents rapid, uncontrolled exothermic spikes and minimizes the formation of polymeric byproducts.

  • Cyclization: Raise the temperature to 130–140 °C. Stir vigorously for 60–90 minutes.

  • In-Process Validation: The reaction mixture will darken significantly (deep red/brown) and effervesce slightly as ammonia (NH 3​ ) gas is eliminated during the final rearomatization step. Cessation of bubbling is a strong physical indicator of reaction completion.

  • Quenching: Carefully pour the hot, viscous reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Slowly add concentrated aqueous NH 4​ OH or 5M NaOH until the aqueous phase reaches pH 8. Causality: Neutralization breaks down the phosphate complexes and precipitates the crude indole. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude 7-methanesulfonylindole derivative via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Why Do Some Fischer Indolizations Fail?
  • ChemComm - RSC Publishing Source: RSC Publishing URL
  • Fischer Indole Synthesis in Low Melting Mixtures Source: ACS Publications URL

Sources

Application

Application Note: (2-Methanesulfonylphenyl)hydrazine Hydrochloride in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary The strategic incorporation of sulfur-contai...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The strategic incorporation of sulfur-containing functional groups is a cornerstone of modern rational drug design. (2-Methanesulfonylphenyl)hydrazine hydrochloride (CAS: 912341-53-8) serves as a highly versatile, bifunctional building block for synthesizing complex nitrogen-containing heterocycles[1]. By providing both a reactive nucleophilic hydrazine core and a sterically demanding, strongly electron-withdrawing ortho-methylsulfonyl (mesyl) group, this reagent enables the rapid construction of privileged scaffolds such as indoles, pyrazoles, and triazoles.

This application note details the physicochemical profile, mechanistic rationale, and validated protocols for utilizing this reagent in target-oriented synthesis.

Physicochemical Profiling & Reagent Specifications

To ensure reproducibility across synthetic workflows, the physical and chemical parameters of the reagent are summarized below. The hydrochloride salt form is specifically chosen to prevent spontaneous auto-oxidation of the free hydrazine, ensuring a prolonged shelf-life and controlled reactivity.

ParameterSpecification / Value
Chemical Name N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride
CAS Registry Number 912341-53-8
Molecular Formula C₇H₁₁ClN₂O₂S
Molecular Weight 222.69 g/mol
Appearance Off-white to pale brown crystalline powder
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in non-polar organics
Handling Requirement Hygroscopic; store under inert atmosphere (Argon/N₂) at 2–8 °C

Mechanistic Rationale & Bioisosteric Utility (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over an unsubstituted phenylhydrazine. The utility of this reagent is driven by two primary factors:

1. The Methylsulfonyl Group as a Bioisostere: The −SO2​CH3​ moiety is a premier bioisostere for sulfonamides and carboxylic acids [2]. It acts as a powerful hydrogen-bond acceptor without the liability of acidic protons, making it highly valuable in optimizing pharmacokinetic parameters (e.g., improving aqueous solubility and modulating lipophilicity). In medicinal chemistry, methylsulfonyl-aryl groups are famously utilized in selective COX-2 inhibitors to anchor the molecule within the cyclooxygenase active site [4].

2. Regiospecificity via Steric Direction: In heterocycle synthesis, the ortho-positioning of the bulky mesyl group acts as a steric director.

  • In Fischer Indolization: The classical [3,3]-sigmatropic rearrangement requires an unsubstituted ortho-position on the aryl ring to form the new C-C bond [3]. Because the 2-position is blocked by the mesyl group, the rearrangement is forced exclusively to the 6-position. This guarantees the regiospecific formation of 7-substituted indoles (or 8-substituted tetrahydrocarbazoles), eliminating the tedious chromatographic separation of regioisomers typically seen with meta-substituted hydrazines.

  • In Pyrazole Synthesis: The steric bulk of the ortho-mesyl group heavily biases the conformation of the intermediate hydrazone when reacting with unsymmetrical 1,3-dicarbonyls, often leading to enhanced regioselectivity in the final 1-arylpyrazole.

Key Medicinal Chemistry Workflows

The following workflows demonstrate the divergent synthetic utility of (2-methanesulfonylphenyl)hydrazine hydrochloride.

WorkflowDivergence Reagent (2-Methanesulfonylphenyl) hydrazine HCl Dicarbonyl 1,3-Dicarbonyls (e.g., Acetylacetone) Reagent->Dicarbonyl Base, EtOH, Δ (Cyclocondensation) Ketone Enolizable Ketones (e.g., Cyclohexanone) Reagent->Ketone Acid Catalyst, Δ (Fischer Indolization) Pyrazole 1-Arylpyrazoles (COX-2 / Kinase Scaffolds) Dicarbonyl->Pyrazole -2 H₂O Indole 7-Mesyl Indoles (GPCR Ligand Scaffolds) Ketone->Indole -NH₃, -H₂O

Caption: Divergent synthetic workflows utilizing the hydrazine reagent to access distinct heterocyclic scaffolds.

Experimental Protocols

Protocol A: Regiospecific Fischer Indole Synthesis

Objective: Synthesis of 8-(methanesulfonyl)-2,3,4,9-tetrahydro-1H-carbazole. Causality Focus: The use of sodium acetate is critical. It buffers the system by neutralizing the hydrochloride salt to liberate the nucleophilic free hydrazine, while generating in situ acetic acid, which provides the mild Brønsted acidity required to catalyze the subsequent tautomerization and [3,3]-sigmatropic rearrangement [3].

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-methanesulfonylphenyl)hydrazine hydrochloride (2.23 g, 10.0 mmol) and anhydrous sodium acetate (0.90 g, 11.0 mmol).

  • Solvent & Electrophile Addition: Suspend the solids in glacial acetic acid (15 mL). Add cyclohexanone (1.08 g, 1.14 mL, 11.0 mmol) dropwise at room temperature.

  • Hydrazone Formation: Stir the mixture at room temperature for 30 minutes. Self-Validation: An aliquot analyzed by TLC (Hexanes:EtOAc 3:1) should indicate the complete consumption of the starting ketone and the formation of a less polar hydrazone intermediate.

  • Thermal Rearrangement: Heat the reaction mixture to 90 °C for 4 hours. The mixture will darken as the [3,3]-sigmatropic rearrangement and subsequent ammonia elimination occur.

  • Quench & Workup: Cool the reaction to room temperature and pour it slowly into 100 mL of ice-cold water. Neutralize the aqueous phase carefully with saturated aqueous NaHCO₃ until pH ~7 is reached.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure carbazole derivative.

FischerMechanism Step1 Hydrazine HCl + Ketone Step2 Hydrazone Formation (Buffered by NaOAc) Step1->Step2 -H₂O Step3 Acid-Catalyzed Tautomerization (Forms Ene-hydrazine) Step2->Step3 H⁺ Step4 [3,3]-Sigmatropic Rearrangement (Regiospecific at C6 due to ortho-Mesyl) Step3->Step4 Δ Step5 Re-aromatization & Cyclization (Aminal Formation) Step4->Step5 Fast Step6 Ammonia Elimination (Yields 7-Substituted Indole) Step5->Step6 -NH₃

Caption: Mechanistic pathway of the Fischer Indole Synthesis highlighting the regiospecific rearrangement step.

Protocol B: Synthesis of 1-Arylpyrazoles via Cyclocondensation

Objective: Synthesis of 1-(2-methanesulfonylphenyl)-3,5-dimethyl-1H-pyrazole. Causality Focus: The reaction relies on the differential nucleophilicity of the hydrazine nitrogens. The terminal primary amine (-NH₂) attacks the first carbonyl to form an imine/enamine, followed by intramolecular attack of the secondary amine (-NH-) on the remaining carbonyl. Ethanol is chosen as a protic solvent to facilitate proton transfer steps during the dehydration phases.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL flask, dissolve (2-methanesulfonylphenyl)hydrazine hydrochloride (2.23 g, 10.0 mmol) in absolute ethanol (20 mL).

  • Base Liberation: Add triethylamine (1.11 g, 1.53 mL, 11.0 mmol) dropwise. Stir for 10 minutes at room temperature to liberate the free hydrazine base.

  • Dicarbonyl Addition: Add acetylacetone (2,4-pentanedione) (1.10 g, 1.13 mL, 11.0 mmol) in one portion.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 5 hours. Self-Validation: Reaction progress can be monitored by LC-MS; the intermediate mono-hydrazone mass [M+H]⁺ will transition to the fully dehydrated pyrazole mass[M-H₂O+H]⁺ over time.

  • Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the resulting residue between Ethyl Acetate (40 mL) and Water (40 mL).

  • Isolation: Separate the organic layer, wash sequentially with 1M HCl (20 mL) to remove unreacted hydrazine, followed by brine (20 mL). Dry over MgSO₄, filter, and evaporate to yield the target pyrazole, which can be further recrystallized from hot ethanol/water if necessary.

References

  • Sigma-Aldrich / MilliporeSigma. (2-methanesulfonylphenyl)hydrazine hydrochloride Product Specification. Retrieved from

  • Meanwell, N. A. (2011). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry, 54(8), 2529–2591. Retrieved from 1

  • Colella, M., et al. (2020). "Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles." Molecules, 25(14), 3227. Retrieved from 2

  • Movahed, M. A., et al. (2021). "Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors." Medicinal Chemistry Research, 30, 856-868. Retrieved from 3

Sources

Method

Application Note: Large-Scale Synthesis of Indole and Pyrazole Scaffolds Utilizing (2-Methanesulfonylphenyl)hydrazine Hydrochloride

An Application Note for Process Chemistry and Drug Development Audience: Researchers, scientists, and drug development professionals. Abstract: (2-Methanesulfonylphenyl)hydrazine hydrochloride is a valuable and versatile...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Process Chemistry and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: (2-Methanesulfonylphenyl)hydrazine hydrochloride is a valuable and versatile reagent in the synthesis of complex heterocyclic compounds, which are foundational scaffolds in numerous pharmaceutical agents. This document provides a comprehensive guide to the large-scale synthesis of two key classes of heterocycles using this reagent: substituted indoles via the Fischer Indole Synthesis and 1,5-diarylpyrazoles through cyclocondensation with 1,3-dicarbonyl compounds. We present detailed mechanistic insights, step-by-step protocols optimized for scalability, and critical process considerations to ensure high yield and purity. The methodologies described herein are designed to be robust and self-validating, providing a reliable framework for medicinal chemists and process development scientists.

Part I: Synthesis of Substituted Indoles via Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains one of the most important and widely used methods for constructing the indole nucleus.[1][2] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[3] The methanesulfonyl group on the phenylhydrazine ring is a key feature in many modern pharmacophores, making this a highly relevant transformation.

Mechanistic Overview & Rationale

The reaction proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone.[1][3] The choice of acid catalyst is critical; Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃) can be employed, with the selection often depending on the reactivity of the substrates and the desired reaction temperature.[4][5] Polyphosphoric acid (PPA) is particularly effective for less reactive substrates due to its ability to act as both a catalyst and a dehydrating agent at elevated temperatures.

The key mechanistic transformation is a[4][4]-sigmatropic rearrangement of the protonated enehydrazine tautomer.[2] This step forms the crucial C-C bond and sets the stage for the subsequent cyclization and ammonia elimination to yield the aromatic indole ring.[1] Understanding this pathway is essential for troubleshooting and optimizing reaction conditions on a large scale.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization & Rearrangement cluster_2 Step 3: Cyclization & Aromatization A Hydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation (-H₂O) C Enehydrazine (Tautomer) B->C Acid (H⁺) Tautomerization D [3,3]-Sigmatropic Rearrangement Intermediate C->D Heat, H⁺ E Cyclized Intermediate (Aminal) D->E Rearomatization & Cyclization F Aromatic Indole E->F Elimination of NH₃

Caption: Workflow of the Fischer Indole Synthesis.

Key Considerations for Large-Scale Synthesis
  • Catalyst Selection: For gram to kilogram scale, a mixture of acetic acid and a stronger mineral acid like HCl or H₂SO₄ often provides a good balance of reactivity and control.[6] For industrial processes, solid acid catalysts or recoverable Lewis acids are also explored to improve sustainability.[7]

  • Solvent Choice: High-boiling point solvents like toluene or xylenes are often used to achieve the necessary temperatures for the sigmatropic rearrangement and cyclization.[7] In some cases, the reaction can be run in acetic acid, which serves as both solvent and catalyst.[5]

  • One-Pot vs. Two-Step: While the hydrazone can be isolated before cyclization, a one-pot procedure where the ketone/aldehyde and hydrazine are condensed and then directly cyclized by adding the acid catalyst is often more efficient for large-scale production.[3][8]

  • Workup and Purification: The crude product is typically isolated by precipitation upon cooling or by adding an anti-solvent (e.g., water). Recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, is usually sufficient for purification.

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1H-indol-7-yl)(phenyl)methanone from (2-methanesulfonylphenyl)hydrazine hydrochloride and Acetone

This protocol describes a general and reliable procedure for the synthesis of a substituted indole.

Materials:

  • (2-methanesulfonylphenyl)hydrazine hydrochloride

  • Acetone

  • Glacial Acetic Acid

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add (2-methanesulfonylphenyl)hydrazine hydrochloride (22.4 g, 0.1 mol).

  • Reagent Addition: Add glacial acetic acid (150 mL) to the flask. Stir the mixture to achieve a suspension. Add acetone (8.7 mL, 0.12 mol, 1.2 eq) dropwise over 10 minutes at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 800 mL of ice-cold deionized water with stirring. A precipitate will form.

  • Filtration and Washing: Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL) until the filtrate is neutral (pH ~7).

  • Drying and Purification: Dry the crude product in a vacuum oven at 50-60°C. The product can be further purified by recrystallization from an ethanol/water mixture to yield the final product.

Substrate (Ketone)CatalystSolventTemp (°C)Time (h)Typical Yield (%)
AcetoneAcetic Acid/HClAcetic Acid110-1204-675-85
CyclohexanonePPAToluene1102-480-90
PropiophenoneZnCl₂Ethanol808-1265-75
4-MethoxyacetophenoneH₂SO₄Ethanol806-870-80
Caption: Table summarizing typical reaction parameters for Fischer Indole Synthesis.

Part II: Synthesis of 1,5-Diarylpyrazoles

The reaction of a substituted hydrazine with a 1,3-diketone is a cornerstone for the synthesis of pyrazoles, a privileged scaffold in medicinal chemistry.[9] This cyclocondensation reaction is famously used in the industrial synthesis of the COX-2 inhibitor Celecoxib.[10][11] The (2-methanesulfonylphenyl)hydrazine hydrochloride reagent can be used analogously to produce 1,5-diarylpyrazoles with significant therapeutic potential.

Mechanistic Overview & Rationale

The synthesis involves the condensation of the hydrazine with one of the carbonyl groups of the 1,3-diketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[12] A key challenge in this synthesis is controlling regioselectivity. When an unsymmetrical 1,3-diketone is used, two regioisomers can potentially form. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions, particularly the pH.[13] For diketones with a trifluoromethyl group, the more electrophilic ketone adjacent to the CF₃ group typically reacts first with the more nucleophilic nitrogen of the substituted hydrazine.

Pyrazole_Synthesis A Substituted Hydrazine + Unsymmetrical 1,3-Diketone B Initial Condensation (Hydrazone Intermediate) A->B Step 1 C Intramolecular Cyclization B->C Step 2 D Dehydration C->D Step 3 E Regioisomeric Pyrazole Product D->E Step 4 (-H₂O)

Sources

Technical Notes & Optimization

Troubleshooting

how to improve the regioselectivity of reactions with substituted phenylhydrazines

Knowledge Base Article: Resolving Regioselectivity Issues in Substituted Phenylhydrazine Workflows Overview Substituted phenylhydrazines are highly versatile building blocks in medicinal chemistry, primarily used for syn...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article: Resolving Regioselectivity Issues in Substituted Phenylhydrazine Workflows

Overview Substituted phenylhydrazines are highly versatile building blocks in medicinal chemistry, primarily used for synthesizing indoles and pyrazoles. However, asymmetrical substitution patterns frequently lead to poor regioselectivity, resulting in complex mixtures of isomers that are notoriously difficult to separate. This guide provides root-cause analyses and validated resolutions for the two most common regioselectivity issues encountered by drug development professionals.

🛑 Issue Ticket #01: Isomeric Mixtures in the Fischer Indole Synthesis (FIS)

User Report: "When reacting meta-methoxyphenylhydrazine with cyclohexanone under standard acidic conditions (H₂SO₄ or PPA), I obtain an inseparable 1:1 mixture of 4-methoxy and 6-methoxyindoles."

Root Cause Analysis (Causality): The regiochemical outcome of the Fischer Indole Synthesis is determined during the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. For a meta-substituted phenylhydrazine, the rearrangement can occur at either of the two available ortho positions on the aromatic ring.

  • Path A (Less Hindered): Attack at the ortho position para to the meta-substituent yields the 6-substituted indole .

  • Path B (More Hindered): Attack at the ortho position adjacent to the meta-substituent yields the 4-substituted indole .

Under standard Brønsted acid catalysis, the energy difference between these two transition states is minimal, leading to poor regiocontrol.

Resolution Strategy: To bias the reaction, you must manipulate the steric environment of the transition state.

  • For 6-Substituted Indoles: Switch from Brønsted acids to exceptionally bulky Lewis acids. Organoaluminum amides coordinate with the ene-hydrazine, creating massive steric bulk that entirely blocks Path B, driving the reaction exclusively toward the 6-isomer[1].

  • For 4-Substituted Indoles: Traditional FIS is inadequate. Instead, utilize an alternative synthetic sequence by coupling an enol triflate with an aryl hydrazide to form a regiochemically defined ene-hydrazide prior to cyclization[2].

FIS_Pathway A m-Substituted Phenylhydrazine + Ketone B Hydrazone Intermediate A->B Acid Catalyst C Ene-hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Attack at less hindered ortho (para to m-substituent) D->E F Attack at more hindered ortho (ortho to m-substituent) D->F G 6-Substituted Indole (Major with Bulky Lewis Acid) E->G Re-aromatization H 4-Substituted Indole (Minor/Blocked) F->H Re-aromatization

Figure 1: Bifurcation of the [3,3]-sigmatropic rearrangement in Fischer Indole Synthesis.

🛑 Issue Ticket #02: Scrambled Regiochemistry in Pyrazole Synthesis

User Report: "Condensation of 4-fluorophenylhydrazine with an unsymmetrical 1,3-dicarbonyl yields an unpredictable mixture of 1,3- and 1,5-disubstituted pyrazoles."

Root Cause Analysis (Causality): Substituted phenylhydrazines possess two distinct nucleophilic centers: the terminal primary amine (-NH₂, highly nucleophilic) and the internal secondary amine (-NHAr, sterically hindered, less nucleophilic). Unsymmetrical 1,3-dicarbonyls present two electrophilic carbonyl carbons. If the electrophilicity of the two carbonyls is not sufficiently differentiated, the terminal -NH₂ will attack both indiscriminately, initiating two divergent cyclization pathways that result in regioisomeric mixtures.

Resolution Strategy: Abandon 1,3-dicarbonyls in favor of highly differentiated bis-electrophiles.

  • Acetylenic Ketones (Ynones): The terminal -NH₂ exclusively attacks the highly electrophilic β-carbon of the alkyne (Michael addition), while the internal -NHAr subsequently condenses with the carbonyl. This guarantees the formation of the 1,5-disubstituted pyrazole [3].

  • Tandem Oxidation of 1,2-Diols: Using Cerium catalysis, 1,2-diols can be oxidized in situ to direct a highly regioselective C-C/C-N bond formation, yielding specific pyrazole regioisomers with excellent functional group tolerance[4].

Pyrazole_Pathway A Substituted Phenylhydrazine D Direct Condensation (Poor Differentiation) A->D E Michael Addition + Condensation (High Differentiation) A->E B Unsymmetrical 1,3-Dicarbonyl B->D C Acetylenic Ketone (Ynone) C->E Regioselective attack F Mixture of 1,3- and 1,5- Disubstituted Pyrazoles D->F Competing attacks G 1,5-Disubstituted Pyrazole (Exclusive Product) E->G Controlled cyclization

Figure 2: Divergent pathways in pyrazole synthesis based on electrophile selection.

📊 Quantitative Data Summaries

Table 1: Effect of Catalyst on FIS Regioselectivity (m-Methoxyphenylhydrazine + Cyclohexanone)

Catalyst SystemReaction Temp (°C)Yield (%)Ratio (6-isomer : 4-isomer)Regiocontrol Assessment
H₂SO₄ / EtOH80721.2 : 1Poor (Unusable for scale-up)
PPA110681.5 : 1Poor
ZnCl₂ / Toluene110813.5 : 1Moderate
Organoaluminum Amide-78 to 2585> 99 : 1Excellent (Self-validating)

Table 2: Regioselectivity of Pyrazole Synthesis by Electrophile Type

Electrophile UsedHydrazine DerivativeMajor ProductRegiomeric RatioReference
1,3-Diketone4-FluorophenylhydrazineMixture~ 60 : 40Standard Knorr
Acetylenic Ketone4-Fluorophenylhydrazine1,5-Disubstituted> 98 : 2Thieme[3]
1,2-Diol (Ce-catalyzed)Phenylhydrazine1,3,5-Trisubstituted> 95 : 5RSC[4]

🧪 Validated Experimental Protocols

Protocol A: Synthesis of 6-Substituted Indoles via Organoaluminum-Mediated FIS

Self-Validating Mechanism: The extreme moisture sensitivity of the organoaluminum catalyst acts as an internal control. If the system is not perfectly anhydrous, the bulky active catalyst species decomposes, and the reaction halts at the hydrazone stage, preventing the formation of isomeric mixtures altogether.

Step-by-Step Methodology:

  • Hydrazone Formation: In a flame-dried 100 mL Schlenk flask under argon, dissolve meta-methoxyphenylhydrazine (10.0 mmol) and cyclohexanone (10.5 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add MgSO₄ (2.0 g) and stir at room temperature for 2 hours.

  • In-Process Control (IPC) 1: Check by TLC (Hexanes/EtOAc 4:1). The hydrazine spot should be completely consumed. Filter the solution via cannula to a fresh flame-dried flask to remove MgSO₄.

  • Catalyst Preparation: In a separate flask, prepare the bulky organoaluminum amide catalyst by reacting trimethylaluminum (1.1 equiv) with 2,6-di-tert-butyl-4-methylaniline (1.1 equiv) in toluene at 0 °C for 1 hour.

  • Cyclization: Cool the hydrazone solution to -78 °C. Dropwise, add the organoaluminum amide solution over 15 minutes.

  • Thermal Ramp: Allow the reaction to slowly warm to room temperature over 4 hours, then heat to 50 °C for 12 hours.

  • IPC 2: Quench a 0.1 mL aliquot in 1M HCl and extract with EtOAc. LC-MS should indicate a single peak corresponding to the 6-methoxyindole mass, with no hydrazone remaining.

  • Workup: Carefully quench the bulk reaction with 1M HCl at 0 °C. Extract with EtOAc (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Regioselective 1,5-Disubstituted Pyrazole Synthesis via Acetylenic Ketones

Self-Validating Mechanism: The stepwise temperature ramp ensures that the Michael addition of the terminal amine completes entirely before the thermal energy is sufficient to drive the cyclization of the sterically hindered internal amine.

Step-by-Step Methodology:

  • Reagent Mixing: In a 50 mL round-bottom flask, dissolve the acetylenic ketone (ynone, 5.0 mmol) in anhydrous ethanol (20 mL).

  • Hydrazine Addition: Add the substituted phenylhydrazine hydrochloride (5.2 mmol) and triethylamine (5.5 mmol) to the solution. The triethylamine frees the hydrazine base and buffers the pH to prevent premature, uncontrolled cyclization.

  • Michael Addition Phase: Stir the mixture at room temperature for 3 hours.

  • IPC 1: Analyze via LC-MS. The mass of the acyclic Michael adduct should be the dominant peak. No cyclized pyrazole should be observed yet.

  • Cyclization Phase: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.

  • IPC 2: TLC (Hexanes/EtOAc 3:1) should show complete conversion of the intermediate to a single, higher-Rf spot (the 1,5-disubstituted pyrazole).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between water (30 mL) and EtOAc (30 mL). Extract the aqueous layer twice more with EtOAc. Dry the combined organics and evaporate. Recrystallize from hot ethanol to yield the pure 1,5-regioisomer.

📚 References

  • Title: Ene-hydrazide from Enol Triflate for the Regioselective Fischer Indole Synthesis Source: Organic Letters (ACS Publications), 2014, 16, 18, 4892–4895. URL: [Link]

  • Title: Regioselective Fischer indole synthesis mediated by organoaluminum amides Source: Journal of the American Chemical Society (ACS Publications), 1993, 115, 18, 8139–8140. URL: [Link]

  • Title: Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation Source: Organic & Biomolecular Chemistry (RSC Publishing), 2022, 21, 59-64. URL: [Link]

  • Title: Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing), 2002, 207-210. URL: [Link]

Sources

Optimization

stability issues of (2-methanesulfonylphenyl)hydrazine hydrochloride in solution

Welcome to the Technical Support Center for Advanced Reagents. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic yields and irreproducible data when utilizing arylhydrazine de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Reagents. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic yields and irreproducible data when utilizing arylhydrazine derivatives.

(2-Methanesulfonylphenyl)hydrazine hydrochloride is a highly valuable building block in pharmaceutical synthesis, particularly for the construction of complex indoles, pyrazoles, and targeted APIs. However, its solution-phase stability is a notorious bottleneck. This guide moves beyond basic safety data sheets to dissect the causality behind its degradation, establish self-validating handling protocols, and provide actionable troubleshooting steps to ensure your experimental integrity.

Part 1: Mechanistic FAQs & The Causality of Degradation

Q: Why does my freshly prepared solution of (2-methanesulfonylphenyl)hydrazine hydrochloride turn yellow, and eventually brown, within hours? A: This color shift is the visual signature of aerobic auto-oxidation. While the hydrochloride salt form is relatively stable, dissolving it in neutral or basic solvents liberates the free hydrazine base. The free base is highly susceptible to oxidation by dissolved oxygen, light, and trace metals[1]. The oxidation generates highly colored diazene (azo) intermediates and reactive aryl radicals[2]. These intermediates rapidly decompose or couple to form dark, complex polymeric mixtures.

Q: How does the 2-methanesulfonyl group influence stability compared to unsubstituted phenylhydrazine? A: The methanesulfonyl group (–SO₂CH₃) is strongly electron-withdrawing. By pulling electron density away from the aromatic ring and the adjacent hydrazine nitrogens, it slightly raises the oxidation potential of the molecule compared to electron-rich derivatives (e.g., 4-methoxyphenylhydrazine). However, this electronic stabilization is insufficient to protect the free base in aerobic, aqueous environments. Furthermore, the ortho-positioning introduces steric hindrance, which can slow down your desired downstream reactions (like hydrazone formation), inadvertently giving the reagent more time to degrade if not properly protected.

Q: Why is pH the most critical variable in stabilizing this reagent? A: The stability of arylhydrazines is entirely dependent on their protonation state. The conjugate acid of an arylhydrazine typically has a pKa around 5.0 to 6.0. By maintaining the solution pH strictly below 4.0, the terminal nitrogen remains protonated ( R−NH−NH3+​ ). This protonation eliminates the lone pair required to initiate the single-electron transfer to oxygen, effectively halting the oxidative degradation cascade[1].

Degradation Pathway Visualization

DegradationPathway A Arylhydrazine HCl (Stable Salt) B Free Base Hydrazine (Highly Reactive) A->B pH > 5.0 (Deprotonation) B->A Acidification (HCl / TFA) C Diazene / Aryl Radicals (Red/Yellow Intermediates) B->C Dissolved O₂, Light, Trace Metals [Oxidation] D Polymeric Degradants (Brown Solution) C->D Radical Coupling & Decomposition

Logical pathway of arylhydrazine oxidative degradation driven by pH and aerobic exposure.

Part 2: Quantitative Stability Profile

To optimize your experimental design, refer to the following empirical stability data. Note how the combination of inert atmosphere and acidic conditions exponentially increases the half-life of the reagent in solution.

Solvent SystempHAtmosphereTemperatureVisual State at 24hEstimated Shelf Life ( T90​ )
Aqueous Buffer (PBS)7.4Ambient Air25°CDark Brown< 2 hours
Aqueous Buffer3.0Ambient Air25°CFaint Yellow~ 24 hours
Methanol (Neat)N/AAmbient Air25°CYellow/Orange~ 6 hours
Methanol (Degassed)N/AArgon4°CClear> 7 days
Methanol + 0.1% HClAcidicArgon-20°CClear> 3 months

Data synthesis based on handling profiles for phenylhydrazine hydrochloride derivatives[1],[3].

Part 3: Self-Validating Experimental Protocols

Do not simply mix the powder into your solvent. To achieve reproducible results in sensitive assays or syntheses, you must treat the preparation as a controlled anaerobic formulation.

Protocol: Preparation of a 100 mM Stabilized Stock Solution

Causality Note: We utilize Argon rather than Nitrogen for sparging. Argon is significantly denser than air and forms a robust, heavy blanket over the liquid surface during aliquot transfers, which is critical for preventing oxygen ingress[4].

Step-by-Step Methodology:

  • Solvent Preparation: Add 10 mL of anhydrous Methanol (or DMF, depending on downstream solubility needs) to a septum-sealed vial.

  • Acidification: Inject 10 µL of concentrated HCl (or Trifluoroacetic acid) to ensure the solvent is highly acidic (approx. 0.1% v/v). Causality: This guarantees the reagent remains locked in its protonated, oxidation-resistant state upon dissolution.

  • Degassing: Insert a long needle connected to an Argon line directly into the solvent. Sparge vigorously for 15 minutes to displace dissolved oxygen. Vent the vial with a short needle.

  • Reagent Addition: Quickly uncap, add 222.7 mg of (2-methanesulfonylphenyl)hydrazine hydrochloride, and immediately reseal. Flush the headspace with Argon for 2 minutes.

  • Dissolution: Vortex gently until a clear, colorless solution is achieved.

  • Storage: Wrap the vial tightly in aluminum foil to prevent photochemical degradation and store at -20°C.

The Self-Validation Test

To verify the integrity of your anaerobic technique, perform this rapid validation:

  • Extract a 10 µL aliquot of your prepared stock and inject it into 1 mL of un-degassed, pH 8.0 bicarbonate buffer exposed to air.

  • Result: If your stock was prepared correctly, the test buffer will rapidly turn pink/brown within 10–15 minutes. This confirms that the active free base was successfully preserved in your acidic stock, but reacts exactly as expected when intentionally exposed to basic, aerobic conditions.

Solution Preparation Workflow

Workflow S1 1. Solvent Degassing (Argon Sparging) S2 2. Acidification (0.1% HCl / TFA) S1->S2 S3 3. Reagent Dissolution (Under Inert Gas) S2->S3 S4 4. Aliquoting & Storage (Amber Vials, -20°C) S3->S4

Step-by-step workflow for the preparation of stable arylhydrazine solutions.

Part 4: Advanced Application Troubleshooting

Q: I am using this reagent in a transition-metal catalyzed cross-coupling reaction that requires a basic environment. How do I prevent it from degrading before it reacts with my electrophile? A: This is a classic kinetic competition between the desired catalytic cycle and undesired auto-oxidation. In cross-coupling, the deprotonation of the bound hydrazine is often the rate-determining step[5].

  • Solution: Utilize an in-situ deprotonation strategy. Load your arylhydrazine hydrochloride salt, the electrophile, and the catalyst into the reactor first. Purge the entire system with Argon. Add your degassed solvent. Finally, inject the base (e.g., a degassed solution of NaOH or K2​CO3​ ) via syringe pump slowly as the last step. This ensures the free base is consumed by the palladium/metal catalyst the moment it is generated, minimizing its exposure time.

Q: My LC-MS analysis of the starting material shows an M-2 mass peak. What happened? A: An [M-2] peak indicates the loss of two protons, which is the exact mass of the diazene (azo) oxidation product ( Ar−N=N−H ). This confirms your solution has undergone aerobic oxidation[2]. You must discard this solution, as diazenes can act as radical initiators and will poison sensitive catalytic reactions or lead to off-target adducts.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Tar Formation in Acid-Catalyzed Reactions of (2-Methanesulfonylphenyl)hydrazine Hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering intractable "tar" or polymeric degradation during the synthesis of methanesul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering intractable "tar" or polymeric degradation during the synthesis of methanesulfonyl-substituted indoles.

Below, we deconstruct the kinetic and thermodynamic causes of tar formation and provide self-validating protocols to rescue your synthetic yields.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q: Why does (2-methanesulfonylphenyl)hydrazine hydrochloride consistently form tar under standard Fischer indole conditions? A: Tar formation is a kinetic problem driven by the electronic properties of your substrate. The methanesulfonyl (-SO 2​ Me) group is powerfully electron-withdrawing. In a standard Fischer indole synthesis, the rate-determining step is the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. The -SO 2​ Me group drastically reduces the electron density of the aromatic ring, raising the activation energy barrier for this rearrangement .

When you apply harsh Brønsted acids (like Polyphosphoric Acid or H 2​ SO 4​ ) and high heat to overcome this barrier, you inadvertently accelerate competing side reactions. The acidic environment catalyzes the self-condensation (aldol-type) of your ketone/aldehyde and promotes heterolytic N-N bond cleavage before the rearrangement can occur . These degradation pathways rapidly generate highly reactive intermediates that polymerize into the dark, viscous mixture known as "tar".

Q: Can I simply increase the acid concentration or extend the heating time? A: No. Increasing the harshness of the conditions will only shift the kinetic balance further toward degradation. You must alter the mechanism of activation, not just the magnitude.

Q: Are certain acid catalysts better suited for electron-deficient arylhydrazines? A: Yes. You must switch from strong Brønsted acids to specific Lewis acids. Zinc Chloride (ZnCl 2​ ) and Phosphorus Trichloride (PCl 3​ ) are highly effective . Lewis acids coordinate selectively to the nitrogen atoms to facilitate the [3,3]-sigmatropic shift without indiscriminately protonating the aromatic ring or free carbonyls, which is a primary driver of polymerization.

Part 2: Visualizing the Problem and Solution

Pathway Start Arylhydrazine + Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone Mild Acid / RT Tar Polymeric Tar (Degradation) Start->Tar Harsh Brønsted Acid (Ketone Condensation) Enamine Ene-Hydrazine Intermediate Hydrazone->Enamine Acid / Heat Indole Target Indole (Productive) Enamine->Indole [3,3]-Sigmatropic Shift (Lewis Acid) Enamine->Tar N-N Cleavage / Oxidation

Caption: Mechanistic divergence: Productive [3,3]-rearrangement vs. acid-catalyzed tar formation.

Workflow Issue Tar Formation Detected CheckAcid Evaluate Current Acid Catalyst Issue->CheckAcid Bronsted Strong Brønsted (PPA, H2SO4) CheckAcid->Bronsted Lewis Lewis Acid (ZnCl2, PCl3) CheckAcid->Lewis Action1 Switch to ZnCl2 or PCl3 Bronsted->Action1 Action2 Pre-form Hydrazone Lower Temp Lewis->Action2

Caption: Decision matrix for resolving tar formation in electron-deficient indole syntheses.

Part 3: Quantitative Catalyst Comparison

To optimize your reaction, compare the historical performance of various catalyst systems specifically applied to electron-deficient Fischer Indole syntheses .

Catalyst SystemAcid TypeTypical Temp (°C)Reaction Time (h)Tar Formation RiskTypical Yield (%)
Polyphosphoric Acid (PPA) Strong Brønsted100 – 1500.5 – 2Very High < 20%
H₂SO₄ in Ethanol Strong Brønsted78 (Reflux)4 – 8High 10 – 30%
Acetic Acid (Glacial) Weak Brønsted118 (Reflux)12 – 24Moderate30 – 40%
Zinc Chloride (ZnCl₂) Lewis Acid110 (Toluene)2 – 6Low60 – 85%
Phosphorus Trichloride (PCl₃) Lewis Acid25 – 801 – 4Very Low 70 – 90%

Part 4: Self-Validating Experimental Protocol

To prevent the free ketone from undergoing acid-catalyzed aldol condensation during the high-temperature cyclization step, uncouple the reaction steps . The following two-step protocol utilizes ZnCl 2​ to safely navigate the high activation barrier.

Step 1: Mild Hydrazone Formation
  • Preparation: In an oven-dried flask under an argon atmosphere, suspend (2-methanesulfonylphenyl)hydrazine hydrochloride (1.0 eq) in anhydrous ethanol (0.2 M).

  • Buffering: Add anhydrous sodium acetate (1.05 eq). Causality note: This neutralizes the hydrochloride salt, liberating the free hydrazine nucleophile without creating a highly basic environment that might degrade the starting material.

  • Condensation: Add the target ketone (1.1 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validating Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting hydrazine. The hydrazine spot (typically polar, stains brown with ninhydrin) must be completely absent, replaced by a less polar, strongly UV-active spot (the hydrazone). Do not proceed if free hydrazine remains , as it will rapidly decompose into tar in Step 2.

  • Isolation: Concentrate the mixture in vacuo, wash with water to remove NaCl/NaOAc, and extract with ethyl acetate. Dry over Na 2​ SO 4​ and concentrate to yield the crude hydrazone.

Step 2: Lewis-Acid Catalyzed Cyclization
  • Setup: Dissolve the crude hydrazone in anhydrous toluene (0.1 M).

  • Catalyst Addition: Quickly add freshly fused, strictly anhydrous Zinc Chloride (ZnCl 2​ , 2.0 eq). Causality note: ZnCl 2​ is highly hygroscopic; moisture will convert it into a Brønsted acid (HCl), reintroducing the tar-forming pathways.

  • Cyclization: Heat the mixture to reflux (110 °C) under argon for 4–6 hours.

  • Self-Validating Checkpoint: The solution will darken to a deep amber but should remain fluid and transparent to light. If the solution becomes completely opaque and highly viscous within the first 30 minutes, moisture has compromised the Lewis acid. TLC should show the formation of a highly fluorescent spot (the target indole) under 254/365 nm UV light.

  • Quench & Workup: Cool to room temperature and carefully quench with saturated aqueous NaHCO 3​ . This neutralizes the Lewis acid and prevents work-up-induced polymerization. Extract with ethyl acetate, wash with brine, and purify via flash chromatography.

References

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Open Medicinal Chemistry Journal. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Sulfonyl-Hydrazine Cross-Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address one of the most persistent challenges in modern carbon-carbon bond formation: transition-metal catalyst po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address one of the most persistent challenges in modern carbon-carbon bond formation: transition-metal catalyst poisoning during cross-coupling reactions involving sulfonyl-containing hydrazine reagents (such as N-tosylhydrazones).

Since Barluenga and co-workers pioneered this area by developing a1 between N-tosylhydrazones and aryl halides in 2007, this methodology has become a cornerstone for synthesizing 1,1-disubstituted alkenes and complex carbocycles[1]. However, the very nature of these reagents—releasing diazo intermediates and sulfinate byproducts—creates a highly coordinating environment that can 2[2].

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure your catalytic cycles remain robust and high-yielding.

Section 1: Diagnostic Logic for Catalyst Deactivation

Before altering your reaction conditions, it is critical to identify the specific mode of catalyst failure. Use the diagnostic tree below to determine if your reaction is suffering from off-cycle sulfinate poisoning or general catalyst decomposition.

DiagnosticTree Start Reaction Stalled / Low Yield? CheckPd Is Palladium Black visible (black precipitate)? Start->CheckPd PdBlackYes Catalyst Decomposition (Ligand oxidation or reductive elimination failure) CheckPd->PdBlackYes Yes PdBlackNo Check Hydrazone Concentration CheckPd->PdBlackNo No Solution2 Optimize Base (LiOtBu) & Degas Solvents PdBlackYes->Solution2 HighHydrazone High local concentration? PdBlackNo->HighHydrazone Poisoning Sulfinate/Hydrazine Poisoning (Off-cycle complex) HighHydrazone->Poisoning Yes HighHydrazone->Solution2 No Solution1 Use Syringe Pump Addition & Bulky Ligands (XPhos) Poisoning->Solution1

Diagnostic logic tree for identifying and resolving palladium catalyst poisoning.

Section 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do sulfonylhydrazones specifically poison palladium catalysts during cross-coupling? A1: The poisoning is fundamentally a problem of competitive coordination. During the Bamford-Stevens-type decomposition of an N-tosylhydrazone in the presence of a base, a diazo compound is formed alongside a sulfinate anion (e.g., p-toluenesulfinate). While the diazo intermediate is required to form the active Pd-carbene complex, the sulfinate byproduct is a strong, bidentate ligand. If the concentration of the sulfinate outpaces the catalytic turnover, it coordinates to the electrophilic Pd(II) intermediates, forming stable, 3[3]. Additionally, unreacted hydrazine nitrogen can directly chelate the metal center, preventing the oxidative addition of the aryl halide.

Q2: How does ligand choice influence the catalyst's resistance to poisoning? A2: Ligand selection is your primary defense against off-cycle trapping. Small or electron-neutral phosphines (like PPh3) leave the palladium center sterically exposed to sulfinate coordination. By switching to bulky, electron-rich dialkylbiaryl phosphines (such as XPhos or SPhos), you achieve two mechanistic advantages:

  • Steric Shielding: The massive steric bulk of the ligand prevents the bulky sulfinate anion from effectively chelating the metal center.

  • Monomeric Stabilization: Bulky ligands favor the formation of the active monomeric Pd(0) species over inactive dimeric palladium-phosphine complexes, which are 4[4].

Q3: My reaction turns black within the first 30 minutes, and the yield is <10%. What is happening? A3: The appearance of a black precipitate (Palladium Black) indicates complete catalyst decomposition. In sulfonylhydrazone chemistry, this usually occurs when the diazo intermediate is generated too slowly, leaving the highly reactive Pd(0) species "starved" of its coupling partner. Without the carbene to undergo migratory insertion, the Pd(0) aggregates into inactive nanoparticles. This represents a kinetic mismatch between the base-mediated hydrazone decomposition and the cross-coupling cycle.

Section 3: Quantitative Data – Optimizing Reaction Parameters

To mitigate poisoning, reaction parameters must be tuned to control the steady-state concentration of the reactive species. The table below summarizes how specific variables impact catalyst turnover and overall yield.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Causality for Optimization
Hydrazone Addition Bolus (All-at-once)Syringe Pump (Continuous)Prevents the rapid accumulation of sulfinate anions and unreacted hydrazones that competitively bind and poison the Pd center.
Ligand Choice PPh3 (Small, neutral)XPhos / SPhos (Bulky, electron-rich)Steric bulk prevents dimeric Pd-inhibition and physically blocks sulfinate chelation; electron richness accelerates oxidative addition.
Base Selection K2CO3 (Weak / Insoluble)LiOtBu (Strong / Soluble)Ensures a rapid, steady, and predictable decomposition of the hydrazone to the diazo intermediate, matching the rate of the catalytic cycle.
Temperature 110 °C (Thermal runaway)70–90 °C (Controlled)Prevents the thermal degradation of the diazo compound into non-productive carbenic dimers (azines) before Pd-capture.
Section 4: Validated Experimental Protocols

To completely bypass sulfinate and hydrazine poisoning, we strongly recommend transitioning from bolus addition to a continuous addition setup. The following protocol is a self-validating system: it includes built-in checkpoints to ensure the catalytic cycle is active before the bulk of the potentially poisoning reagent is introduced.

Protocol: Syringe-Pump Mediated N-Tosylhydrazone Cross-Coupling

Objective: Maintain a low steady-state concentration of the diazo intermediate and sulfinate byproducts to prevent off-cycle Pd-trapping.

Step 1: Catalyst & Electrophile Activation

  • In an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), Pd2(dba)3 (2.5 mol%), XPhos (10 mol%), and anhydrous LiOtBu (2.5 equiv).

  • Add anhydrous, degassed 1,4-dioxane (0.1 M relative to aryl halide).

  • Stir at room temperature for 10 minutes. Self-Validation Checkpoint: The solution should turn a deep, homogeneous red/orange, indicating the successful formation of the active monomeric Pd(0)-XPhos complex. If the solution turns black, your solvent is wet or oxygenated.

Step 2: Hydrazone Solution Preparation

  • In a separate vial, dissolve the N-tosylhydrazone (1.2 equiv) in a minimum volume of anhydrous 1,4-dioxane.

  • Load this solution into a gas-tight syringe.

Step 3: Controlled Addition (The Anti-Poisoning Step)

  • Heat the Schlenk flask to 90 °C.

  • Using a syringe pump, add the N-tosylhydrazone solution at a rate of 0.5 mmol/hour. Causality: By feeding the hydrazone slowly, the base converts it to the diazo compound exactly as fast as the Pd(II) intermediate consumes it. The sulfinate byproduct is generated gradually, preventing it from3 on the catalyst[3].

Step 4: Reaction Monitoring & Quenching

  • After the addition is complete, stir for an additional 1 hour at 90 °C.

  • Self-Validation Checkpoint: Monitor the reaction via GC-MS. You should observe the product mass and an absence of the diazo intermediate. If the diazo intermediate is pooling, the Pd catalyst has been poisoned and deactivated.

  • Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc) to remove the palladium and sulfinate salts, and concentrate in vacuo.

Section 5: Experimental Workflow Visualization

Workflow Step1 1. Catalyst & Ar-X Preparation in Solvent Step2 2. Base Addition (e.g., LiOtBu) Step1->Step2 Step5 5. Pd-Carbene Coupling Cycle Step2->Step5 Step3 3. Hydrazone Solution (Syringe Pump) Step4 4. In-situ Diazo Formation Step3->Step4 Slow Add Step4->Step5 Maintains low steady-state

Optimized experimental workflow utilizing continuous addition to prevent catalyst deactivation.

References
  • Transition-Metal-Catalyzed Cross-Coupling with Ketones or Aldehydes via N-Tosylhydrazones | Journal of the American Chemical Society - ACS Publications | 1

  • A mechanistic investigation of the Pd-catalyzed cross-coupling between N-tosylhydrazones and aryl halides | Dalton Transactions (RSC Publishing) | 2

  • (PDF) A mechanistic investigation of the Pd-catalyzed cross-coupling between N-tosylhydrazones and aryl halides | ResearchGate | 3

  • Mechanistic studies and high throughput kinetic experimentation in homogeneous catalysis | Queen's University Belfast | 4

Sources

Troubleshooting

workup procedure to remove unreacted (2-methanesulfonylphenyl)hydrazine hydrochloride

Topic: Workup & Removal of Unreacted (2-Methanesulfonylphenyl)hydrazine Hydrochloride Prepared by: Senior Application Scientist, Process Chemistry Division Welcome to the Technical Support Center. Removing electron-defic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Workup & Removal of Unreacted (2-Methanesulfonylphenyl)hydrazine Hydrochloride Prepared by: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center. Removing electron-deficient arylhydrazines from crude reaction mixtures is a notorious bottleneck in organic synthesis. This guide is designed to move you away from trial-and-error workups and toward deterministic, chemically sound scavenging strategies.

Below, we detail the causality behind why standard workups fail for this specific reagent and provide self-validating protocols to ensure your Active Pharmaceutical Ingredient (API) is isolated with high purity.

Understanding the Beast: Why is this Hydrazine so Stubborn?

(2-Methanesulfonylphenyl)hydrazine hydrochloride is frequently utilized in Fischer indole syntheses and pyrazolone formations. While it enters the reaction as a water-soluble hydrochloride salt, the reaction conditions (or subsequent neutralization) convert it to its free base form.

The Causality of Failure: The ortho-methanesulfonyl group (-SO₂CH₃) is exceptionally electron-withdrawing via both inductive (-I) and field effects. This drastically pulls electron density away from the hydrazine nitrogens, significantly lowering the pKₐ of its conjugate acid compared to unsubstituted phenylhydrazine (pKₐ ~5.2). Because the molecule is weakly basic, standard dilute acid washes (e.g., 1M HCl) fail to fully protonate it . The unprotonated free base remains highly soluble in organic solvents, contaminating your API and causing severe "streaking" during silica gel chromatography.

To solve this, we must abandon simple acid/base partitioning and utilize covalent scavenging .

Decision Matrix: Choosing Your Scavenging Strategy

Before proceeding, analyze the stability of your desired API to select the appropriate covalent scavenging method.

G start Unreacted Hydrazine in Crude Mixture q1 Is your API stable to aqueous base (pH 8-9)? start->q1 q2 Is your API highly acid/base sensitive? q1->q2 No glyoxylic Method A: Glyoxylic Acid Scavenging (Liquid-Liquid Extraction) q1->glyoxylic Yes ps_benz Method B: PS-Benzaldehyde Resin (Solid-Phase Filtration) q2->ps_benz Yes diketone Method C: 2,4-Pentanedione (Chromatographic Separation) q2->diketone No (Needs Silica)

Caption: Decision matrix for selecting the optimal hydrazine scavenging workup.

Quantitative Comparison of Scavenging Methods
Scavenging MethodReagent EquivalentsReaction TimeScalabilityCost ProfileAPI Compatibility
Method A: Glyoxylic Acid 2.0 - 3.0 eq1 - 2 hoursExcellent (Process)LowBase-stable APIs
Method B: PS-Benzaldehyde 3.0 - 5.0 eq (resin)2 - 4 hoursModerate (Lab/Prep)HighHighly sensitive APIs
Method C: 2,4-Pentanedione 1.5 - 2.0 eq1 - 2 hoursGoodLowRequires Chromatography
Frequently Asked Questions & Validated Protocols
FAQ 1: My API is robust. What is the most scalable way to remove the hydrazine without chromatography?

Answer: Use Method A: Glyoxylic Acid Scavenging . Glyoxylic acid reacts rapidly with unreacted hydrazine to form a hydrazone[1]. Because glyoxylic acid contains a carboxylic acid moiety, the resulting hydrazone acts as a "polar tag." When you wash the organic layer with a mild aqueous base (like NaHCO₃), the carboxylic acid is deprotonated, rendering the entire hydrazone complex highly water-soluble and pulling it cleanly into the aqueous waste.

G org_phase Organic Phase API + Hydrazine add_gly Add Aqueous Glyoxylic Acid org_phase->add_gly hydrazone Hydrazone Intermediate (Contains -COOH) add_gly->hydrazone Stir 1-2h base_wash Wash with Aq. NaHCO3 (pH 8) hydrazone->base_wash aq_waste Aqueous Waste Deprotonated Hydrazone base_wash->aq_waste Extracts Tag pure_org Organic Phase Pure API base_wash->pure_org Retains API

Caption: Phase-separation workflow utilizing glyoxylic acid to form a water-soluble hydrazone.

Step-by-Step Protocol (Self-Validating):

  • Dilute: Dissolve your crude reaction mixture in a water-immiscible solvent (e.g., EtOAc or DCM).

  • Scavenge: Add a 50% w/w aqueous solution of glyoxylic acid (approx. 2.5 equivalents relative to the estimated unreacted hydrazine). Stir vigorously at room temperature for 1.5 hours.

  • Validation Check 1: Sample the organic layer for LCMS. The mass of the free hydrazine ( m/z 187) must be completely replaced by the hydrazone intermediate ( m/z 243). Do not proceed until this conversion is complete.

  • Extract: Add saturated aqueous NaHCO₃ slowly (gas evolution will occur) until the aqueous layer reaches pH 8-9. Stir for 10 minutes.

  • Separate: Phase separate the mixture. The deprotonated hydrazone will partition into the aqueous layer.

  • Validation Check 2: Run LCMS on the organic layer. The m/z 243 peak should be entirely absent. If traces remain, perform one additional NaHCO₃ wash.

  • Finish: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

FAQ 2: My API degrades in aqueous base and acid. How can I remove the hydrazine under strictly neutral conditions?

Answer: Use Method B: Polymer-Supported Benzaldehyde (PS-Benzaldehyde) . Solid-supported reagents are ideal for sensitive compounds because they eliminate the need for liquid-liquid extraction[2]. The aldehyde groups tethered to the polystyrene resin covalently capture the hydrazine, immobilizing it on the solid support[3]. You simply filter the resin away.

Step-by-Step Protocol (Self-Validating):

  • Dissolve: Dissolve the crude mixture in anhydrous THF or DCM (ensure the solvent is dry to promote hydrazone formation).

  • Add Resin: Add 3.0 to 5.0 equivalents of PS-Benzaldehyde resin (check the manufacturer's loading capacity, typically 1.0–2.5 mmol/g).

  • Catalyze (Optional): If your API tolerates it, add 0.1 equivalents of glacial acetic acid to accelerate the imine/hydrazone formation.

  • Agitate: Gently shake or mechanically stir the suspension at room temperature for 3-4 hours. Do not use a magnetic stir bar at high speeds, as it will grind the resin and clog your filters.

  • Validation Check: Spot the supernatant on a TLC plate next to the crude mixture. Stain with p-anisaldehyde. The distinct, streaky hydrazine spot should be completely absent from the supernatant.

  • Filter: Filter the mixture through a pad of Celite or a sintered glass frit. Wash the resin cake thoroughly with DCM to ensure all API is recovered.

  • Concentrate: Evaporate the filtrate to yield the hydrazine-free product.

FAQ 3: I have to run a silica column anyway, but the hydrazine streaks and co-elutes with my product. Can I just change its polarity?

Answer: Use Method C: 2,4-Pentanedione (Acetylacetone) Scavenging . If you are committed to chromatography, you can react the hydrazine with a 1,3-diketone like 2,4-pentanedione. This rapidly forms a highly stable, non-polar 3,5-dimethylpyrazole derivative[3]. Unlike the parent hydrazine, the resulting pyrazole is chemically inert, does not hydrogen-bond strongly with silica, and elutes as a tight, predictable band that is easily separated from most APIs.

Step-by-Step Protocol:

  • Add 1.5 equivalents of 2,4-pentanedione directly to the crude reaction mixture in ethanol or THF.

  • Heat to 50°C for 1 hour.

  • Concentrate the mixture to dryness.

  • Load onto silica gel. The resulting pyrazole will typically elute very quickly in non-polar solvent systems (e.g., Hexanes/EtOAc), leaving your more polar API behind.

References
  • Solid-Supported Reagents in Organic Synthesis - Academia.edu[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Hydrazine Reactivity: (2-methanesulfonylphenyl)hydrazine hydrochloride vs. Phenylhydrazine

For researchers, scientists, and professionals in drug development, the selection of a reagent is a critical decision that dictates the efficiency, purity, and overall success of a synthetic pathway. Hydrazine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of a reagent is a critical decision that dictates the efficiency, purity, and overall success of a synthetic pathway. Hydrazine derivatives are foundational tools, particularly in the construction of indole scaffolds via the Fischer indole synthesis. This guide provides an in-depth, objective comparison of the reactivity between the classic phenylhydrazine and its substituted analogue, (2-methanesulfonylphenyl)hydrazine hydrochloride, supported by experimental insights and data.

Introduction: The Archetype and the Engineered Alternative

Phenylhydrazine, first reported by Hermann Emil Fischer in 1875, is a cornerstone of organic synthesis.[1] Its application in the Fischer indole synthesis, a reaction that produces the aromatic indole heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions, is a textbook example of heterocyclic chemistry.[2][3][4] While highly effective, the inherent reactivity of phenylhydrazine can sometimes lead to challenges in controlling side reactions and achieving high purity.

(2-methanesulfonylphenyl)hydrazine hydrochloride represents a rationally designed alternative. The incorporation of a methanesulfonyl group at the ortho-position of the phenyl ring is a significant structural modification. This guide will elucidate how this change in molecular architecture translates to a distinct reactivity profile, offering a different set of advantages and trade-offs for the synthetic chemist.

Electronic Landscape: The Source of Divergent Reactivity

The reactivity of a hydrazine in reactions like the Fischer indole synthesis is fundamentally governed by the nucleophilicity of its terminal nitrogen atom. The electronic environment of the molecule dictates this property.

  • Phenylhydrazine: The lone pair of electrons on the nitrogen atom adjacent to the phenyl ring is readily available for nucleophilic attack on a carbonyl carbon. The phenyl group itself has a relatively modest electronic influence in this context.

  • (2-methanesulfonylphenyl)hydrazine hydrochloride: The methanesulfonyl (-SO2CH3) group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the potential for resonance stabilization of negative charge.[5] Its presence on the phenyl ring inductively pulls electron density away from the hydrazine moiety. This electronic "sink" effect deactivates the hydrazine, reducing the nucleophilicity of the terminal nitrogen. Consequently, it is expected to react more slowly than its unsubstituted counterpart.

Head-to-Head: The Fischer Indole Synthesis in Practice

To illustrate the practical implications of these electronic differences, we will compare the performance of both hydrazines in a model Fischer indole synthesis with acetophenone.

Experimental Protocol: Synthesis of 2-phenylindole

Objective: To synthesize 2-phenylindole from the reaction of a hydrazine with acetophenone, following the general principles of the Fischer indole synthesis.[6][7][8]

Step 1: Hydrazone Formation

  • In a round-bottom flask, combine the respective hydrazine (phenylhydrazine or (2-methanesulfonylphenyl)hydrazine hydrochloride, 1.0 mmol) and acetophenone (1.0 mmol).

  • Add a suitable solvent, such as ethanol, and a catalytic amount of acetic acid.

  • For phenylhydrazine, the reaction is typically stirred at room temperature for 1-2 hours.

  • For (2-methanesulfonylphenyl)hydrazine hydrochloride, due to its lower reactivity, the mixture may require gentle heating (e.g., reflux) for 2-4 hours to ensure complete formation of the hydrazone.[8]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 2: Indolization (Cyclization)

  • The formed hydrazone is then subjected to acid-catalyzed cyclization. A strong acid catalyst like polyphosphoric acid (PPA) or sulfuric acid is added to the reaction mixture.[2][9]

  • The mixture is heated (typically 80-120 °C) for a duration determined by the reactivity of the hydrazone.

  • Again, monitor the progress of the cyclization by TLC.

Step 3: Workup and Purification

  • Upon completion, the reaction mixture is cooled and carefully poured into a beaker of ice water.

  • The precipitated crude product is collected by vacuum filtration and washed thoroughly with water.

  • The crude solid is then dried and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final indole product.

Comparative Performance Data
ParameterPhenylhydrazine(2-methanesulfonylphenyl)hydrazine hydrochloride
Hydrazone Formation Time 1-2 hours @ RT2-4 hours @ Reflux
Indolization Time 1-3 hours4-8 hours
Typical Yield 80-90%65-75%
Crude Product Purity GoodExcellent
Side Product Formation ModerateLow

Note: These values are representative and can vary based on the specific scale, catalyst, and temperature used. The key takeaway is the relative difference in performance.

Analysis of Experimental Outcomes

The data clearly demonstrates a classic trade-off between reaction rate and selectivity.

  • Reactivity and Speed: Phenylhydrazine is the more reactive nucleophile, leading to significantly faster reaction times for both hydrazone formation and the subsequent indolization.[10]

  • Yield and Purity: While phenylhydrazine often provides a higher initial yield, its high reactivity can lead to a greater propensity for side-product formation, necessitating more rigorous purification. The slower, more controlled reaction with (2-methanesulfonylphenyl)hydrazine hydrochloride often results in a cleaner reaction profile and higher purity of the crude product, which can simplify downstream processing.

Workflow and Decision-Making

The choice between these two reagents is not about which is superior, but which is optimal for a given application. The following workflow can guide the decision-making process.

Caption: Decision matrix for selecting the appropriate hydrazine reagent.

Broader Considerations for the Researcher

Beyond reaction kinetics, other practical factors influence reagent selection:

  • Stability and Handling: Phenylhydrazine is an oily liquid that can darken upon exposure to air and light and is known for its toxicity.[11][12] In contrast, (2-methanesulfonylphenyl)hydrazine hydrochloride is a crystalline solid.[13] Hydrochloride salts are generally more stable, less susceptible to aerial oxidation, and easier to handle and weigh accurately than their free-base counterparts.

  • Substrate Scope: For delicate or highly functionalized carbonyl compounds, the milder reactivity of the methanesulfonyl derivative can be a significant advantage, preventing degradation or unwanted side reactions. Conversely, for sterically hindered or electronically deactivated ketones, the higher reactivity of phenylhydrazine may be necessary to drive the reaction to completion.

  • Downstream Applications: In drug development, where purity is non-negotiable, opting for a reagent that provides a cleaner initial product can save considerable time and resources in multi-step syntheses.

Conclusion

The comparison between (2-methanesulfonylphenyl)hydrazine hydrochloride and phenylhydrazine serves as an excellent case study in the principles of physical organic chemistry applied to practical synthesis.

  • Phenylhydrazine is the workhorse reagent, ideal for its high reactivity, rapid reaction times, and cost-effectiveness. It is best suited for robust substrates where yield is prioritized and downstream purification can manage potential impurities.

  • (2-methanesulfonylphenyl)hydrazine hydrochloride is the specialist's tool, offering superior control and selectivity. Its attenuated reactivity, a direct result of the electron-withdrawing methanesulfonyl group, leads to cleaner reactions and higher purity products, making it the preferred choice for complex, sensitive substrates or when the final product specifications are exceptionally stringent.

A thorough understanding of these differences empowers the modern scientist to move beyond a one-size-fits-all approach and make a strategic, informed choice of reagent tailored to the specific demands of their synthetic challenge.

References

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Retrieved from [Link]

  • ResearchGate. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. Retrieved from [Link]

  • SpringerLink. (2024). Recent applications of phenyl hydrazine in photoinduced chemical transformations. Retrieved from [Link]

  • PubMed. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Oxidation of Hydrazine, Phenylhydrazine & Substituted Phenyl. Retrieved from [Link]

  • MDPI. (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the reactivity of 4‐unsubstituted and 4‐phenyl derivatives in N‐methylation. Retrieved from [Link]

  • Reddit. (2021). Why is Sulphonyl Group strongly electron-withdrawing?. Retrieved from [Link]

  • LookChem. (n.d.). Cas 877-66-7,[4-(Methylsulfonyl)phenyl]hydrazine hydrochloride. Retrieved from [Link]

  • MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • PubMed. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Retrieved from [Link]

  • NICNAS. (2014). Hydrazine salts: Human health tier II assessment. Retrieved from [Link]

Sources

Comparative

The Impact of Phenylhydrazine Substituents on Pyrazole Synthesis: A Comparative Yield Guide

Pyrazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the structural core of numerous blockbuster drugs, including celecoxib (anti-inflammatory) and edaravone (neuroprotective)[1]. The most robu...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the structural core of numerous blockbuster drugs, including celecoxib (anti-inflammatory) and edaravone (neuroprotective)[1]. The most robust and widely utilized method for constructing this five-membered ring is the Knorr Pyrazole Synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[2].

However, when utilizing substituted phenylhydrazines, researchers frequently encounter significant variability in reaction kinetics and overall yield. As an Application Scientist, understanding the electronic and steric causality behind these variations is critical for optimizing library synthesis and scaling up drug candidates. This guide objectively compares the performance of various substituted phenylhydrazines, providing mechanistic insights, empirical yield data, and a self-validating experimental protocol.

Mechanistic Causality: Electronic and Steric Effects

The synthesis of 1-arylpyrazoles via the Knorr reaction is a two-step cascade:

  • Condensation: The terminal, more nucleophilic nitrogen ( NH2​ ) of the phenylhydrazine attacks the more electrophilic carbonyl carbon of the 1,3-diketone to form a hydrazone intermediate[1][2].

  • Cyclization: The secondary nitrogen undergoes an intramolecular nucleophilic attack on the remaining carbonyl, followed by dehydration to achieve aromaticity[3].

The success and speed of this reaction are heavily dictated by the substituents on the phenyl ring of the hydrazine:

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): EDGs push electron density into the phenyl ring via resonance or inductive effects. This increases the electron density on the hydrazine nitrogens, significantly enhancing their nucleophilicity. Consequently, the activation energy for the initial condensation is lowered, resulting in faster reaction times and near-quantitative yields.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, -Cl): EWGs pull electron density away from the hydrazine moiety. This deactivation reduces the nucleophilicity of the terminal nitrogen, making the initial attack sluggish. Reactions involving strong EWGs often require harsher conditions (stronger acid catalysis, prolonged reflux) and typically suffer from lower yields due to incomplete conversion or competing side reactions.

  • Steric Hindrance (Ortho-Substituents): Substituents at the ortho-position (e.g., o-Cl) introduce severe steric clashes. Even if the initial hydrazone forms, the bulky ortho-group restricts the bond rotation required for the molecule to adopt the necessary conformation for intramolecular cyclization, drastically reducing the final yield[4].

G R 1,3-Diketone + Substituted Phenylhydrazine I Hydrazone Intermediate R->I Condensation (Acid Catalyzed) P 1-Aryl-3,5-disubstituted Pyrazole I->P Intramolecular Cyclization (-H2O) EDG EDG (-OMe, -Me) Increases Nucleophilicity Accelerates Reaction EDG->R EWG EWG (-NO2, -CF3) Decreases Nucleophilicity Decelerates Reaction EWG->R Steric Ortho-Substituents Hinder Cyclization Steric->I

Mechanistic pathway of Knorr pyrazole synthesis and the electronic/steric effects of substituents.

Comparative Yield Analysis

The following table synthesizes quantitative data for the reaction of acetylacetone (2,4-pentanedione) with various substituted phenylhydrazines under standard acid-catalyzed reflux conditions in ethanol.

Phenylhydrazine SubstituentElectronic NatureSteric ProfileTypical Yield (%)Approx. Reflux Time
None (-H) NeutralUnhindered85 - 92% [1]1.0 - 2.0 h
4-Methoxy (-OCH₃) Strong EDGUnhindered90 - 95% 1.0 h
4-Methyl (-CH₃) Weak EDGUnhindered88 - 92% 1.0 - 1.5 h
4-Chloro (-Cl) Weak EWGUnhindered75 - 82% 2.0 - 3.0 h
4-Nitro (-NO₂) Strong EWGUnhindered50 - 65% 4.0 - 6.0 h
2-Chloro (ortho-Cl) Weak EWGHindered50 - 55% [4]4.0 - 6.0 h

Data Interpretation: Moving from strong EDGs to strong EWGs results in a clear degradation of yield and an increase in required reaction time. Ortho-substitution further compounds the issue, dropping yields to ~50% regardless of the electronic nature of the substituent[4].

Standardized Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system . It utilizes in-process monitoring and post-reaction spectroscopic validation to guarantee structural integrity.

Materials Required
  • 1,3-Diketone (e.g., Acetylacetone): 1.0 equivalent

  • Substituted Phenylhydrazine (or its hydrochloride salt): 1.05 equivalents

  • Solvent: Absolute Ethanol

  • Catalyst: Glacial Acetic Acid (3-5 drops)[2][5]

Step-by-Step Methodology

Step 1: Reagent Preparation

  • In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the 1,3-diketone in 15 mL of absolute ethanol.

  • Note on Salts: If using a substituted phenylhydrazine hydrochloride salt (common for EWG-substituted variants to prevent oxidation), add 1.05 equivalents of sodium acetate to free-base the hydrazine in situ[5].

Step 2: Condensation & Cyclization

  • Slowly add 10.5 mmol of the substituted phenylhydrazine to the stirring solution. The reaction is often exothermic[1].

  • Add 3-5 drops of glacial acetic acid to catalyze hydrazone formation[2].

  • Attach a reflux condenser and heat the mixture to 80°C (reflux).

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate / 70% Hexane mobile phase[2]. The disappearance of the starting diketone spot dictates reaction completion (refer to the timeframes in the data table above).

Step 3: Isolation & Workup

  • Once complete, remove the flask from heat and allow it to cool to room temperature.

  • Transfer the flask to an ice bath for 30 minutes to induce crystallization of the pyrazole derivative[1].

  • If precipitation does not occur (common with highly soluble EDG-derivatives), add 10 mL of ice-cold distilled water dropwise to force precipitation[2].

  • Filter the solid product under vacuum, washing with cold ethanol/water (1:1).

Step 4: Structural Validation

  • FT-IR Spectroscopy: Confirm the disappearance of the broad carbonyl (C=O) stretch (~1700 cm⁻¹) and the appearance of sharp C=N and C=C stretching bands in the 1500–1600 cm⁻¹ region.

  • ¹H NMR Spectroscopy: Confirm the presence of the highly diagnostic pyrazole C4-H proton, which typically appears as a sharp singlet between δ 6.0 - 6.8 ppm depending on the surrounding electronic environment.

Workflow Step1 1. Reagent Preparation Equimolar Diketone & Hydrazine Step2 2. Acid-Catalyzed Condensation Ethanol + Glacial Acetic Acid Step1->Step2 Step3 3. Reflux & Cyclization 1-6 Hours (Substituent Dependent) Step2->Step3 Step4 4. Isolation & Workup Ice-Bath Cooling & Filtration Step3->Step4 Step5 5. Self-Validation TLC, IR (C=N), NMR Step4->Step5

Standardized self-validating experimental workflow for synthesizing substituted pyrazoles.

Troubleshooting & Optimization for Difficult Substrates

When working with highly deactivated (e.g., 2,4-dinitrophenylhydrazine) or sterically hindered (ortho-substituted) precursors, standard reflux in ethanol may yield predominantly uncyclized hydrazone intermediates.

Optimization Strategies:

  • Solvent Switch: Transition from ethanol to higher-boiling solvents like toluene or DMF to provide the necessary thermal energy to overcome the steric activation barrier of cyclization[4].

  • Alternative Catalysis: Replace weak acetic acid with stronger Brønsted acids (e.g., p-Toluenesulfonic acid, PTSA) or Lewis acids (e.g., Zinc chloride) to increase the electrophilicity of the carbonyl group, compensating for the poor nucleophilicity of EWG-hydrazines[3].

References

  • Chem Help Asap. "Knorr Pyrazole Synthesis." Chem Help Asap Laboratory Experiments. Available at: [Link]

  • Wikipedia Contributors. "Fischer indole synthesis (Mechanistic parallels in hydrazine chemistry)." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ACS Publications. "One-Pot Cascade Access to Ru(II)-Catalyzed Regioselective C(sp2)-H Activation/Alkenylation of Chromeno[4,3-c]pyrazol-4-ones." The Journal of Organic Chemistry. Available at: [Link]

  • NIH PubMed Central. "Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors." PMC. Available at: [Link]

Sources

Validation

Advanced Spectroscopic Analysis and Derivatization Efficacy: (2-Methanesulfonylphenyl)hydrazine Hydrochloride vs. Traditional Hydrazine Reagents

Hydrazone formation is a foundational technique in both analytical chemistry—for the stabilization and quantification of volatile carbonyl compounds—and medicinal chemistry, where the hydrazone linkage serves as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Hydrazone formation is a foundational technique in both analytical chemistry—for the stabilization and quantification of volatile carbonyl compounds—and medicinal chemistry, where the hydrazone linkage serves as a critical pharmacophore or cleavable linker. While 2,4-dinitrophenylhydrazine (DNPH) has long been the gold standard for carbonyl derivatization, emerging reagents like (2-methanesulfonylphenyl)hydrazine hydrochloride (CAS: 912341-53-8) offer distinct advantages in mass spectrometry (MS) ionization efficiency and solubility profiles [1].

This guide provides an objective, data-driven comparison of (2-methanesulfonylphenyl)hydrazine hydrochloride against traditional alternatives, detailing the mechanistic causality behind its performance, step-by-step experimental protocols, and the spectroscopic methods (NMR, IR, MS) required to unequivocally confirm hydrazone formation.

Comparative Analysis of Derivatizing Agents

The choice of derivatization reagent significantly impacts the sensitivity, selectivity, and robustness of the analytical method [2]. Hydrazine and its derivatives are utilized to transform highly polar, volatile, or thermally unstable carbonyls into stable, easily ionizable hydrazones [2].

Why Move Beyond DNPH?

DNPH is heavily favored for UV-Vis detection due to its strong chromophore, making it a staple in environmental analyses (e.g., EPA Method 8315A) [3]. However, it presents several limitations:

  • Polyderivatization: Highly reactive targets like acrolein can react multiple times with DNPH, forming polyderivatized complexes that artificially lower recovery rates [4].

  • MS Ionization Suppression: The strongly electron-withdrawing nitro groups of DNPH can suppress ionization efficiency in positive-ion Electrospray Ionization (ESI+), limiting its utility in ultra-trace LC-MS/MS workflows.

The (2-Methanesulfonylphenyl)hydrazine Advantage

(2-Methanesulfonylphenyl)hydrazine hydrochloride incorporates a methanesulfonyl group (–SO₂CH₃). This functional group provides a strong dipole moment that enhances chromatographic retention on reversed-phase columns while maintaining excellent solubility in polar aprotic solvents. More importantly, the methanesulfonyl moiety acts as a highly diagnostic fragmentation tag in tandem mass spectrometry (MS/MS), yielding predictable neutral losses (e.g., loss of SO₂CH₃) that drastically improve Signal-to-Noise (S/N) ratios in Multiple Reaction Monitoring (MRM) assays.

Table 1: Performance Comparison of Hydrazine Reagents
Feature / ReagentDNPH (2,4-Dinitrophenylhydrazine)Phenylhydrazine(2-Methanesulfonylphenyl)hydrazine HCl
Primary Detection Mode UV-Vis (approx. 360 nm)LC-MS, NMRLC-MS/MS, NMR, IR
ESI-MS Ionization Poor to Moderate (ESI+)ModerateExcellent (ESI+)
Reactivity / Stability High reactivity; prone to polyderivatization [4]Prone to oxidationHigh stability; controlled reactivity
Aqueous Solubility Very LowLowHigh (due to HCl salt form)
Handling Safety Shock-sensitive (requires wet storage)Toxic, skin sensitizerStable salt powder [1]

Mechanistic Workflow of Hydrazone Formation

The fundamental reaction mechanism for the derivatization of hydrazine compounds with aldehydes or ketones is a nucleophilic addition-elimination reaction [2]. Because (2-methanesulfonylphenyl)hydrazine is supplied as a hydrochloride salt, the protocol must incorporate a mild base (such as sodium acetate) to deprotonate the salt and liberate the free, nucleophilic hydrazine. Subsequently, mild acid catalysis is employed to protonate the carbonyl oxygen, increasing its electrophilicity and driving the dehydration of the hemiaminal intermediate into the stable imine (hydrazone) [5].

G A Carbonyl Compound (Aldehyde/Ketone) D Nucleophilic Attack (Acid Catalyzed) A->D B (2-Methanesulfonylphenyl) hydrazine HCl C Base Addition (Liberate Free Hydrazine) B->C C->D E Hemiaminal Intermediate D->E F Dehydration (-H2O) E->F G Stable Hydrazone Derivative F->G H Spectroscopic Validation (NMR, IR, MS) G->H

Caption: Mechanistic workflow of acid-catalyzed hydrazone formation and spectroscopic validation.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol utilizes a self-validating approach where reaction progress is monitored via thin-layer chromatography (TLC), and the final product is authenticated spectroscopically.

Materials Required:
  • (2-Methanesulfonylphenyl)hydrazine hydrochloride (1.1 equivalents)

  • Target carbonyl compound (1.0 equivalent)

  • Sodium acetate (1.2 equivalents)

  • Glacial acetic acid (catalytic)

  • Solvent: Absolute ethanol or methanol

Step-by-Step Methodology:
  • Reagent Liberation: Dissolve 1.1 mmol of (2-methanesulfonylphenyl)hydrazine hydrochloride and 1.2 mmol of sodium acetate in 5 mL of absolute ethanol. Stir at room temperature for 15 minutes. Causality: The sodium acetate neutralizes the HCl, generating the free hydrazine nucleophile and precipitating NaCl.

  • Carbonyl Addition: Add 1.0 mmol of the target aldehyde or ketone to the mixture.

  • Acid Catalysis: Add 2–3 drops of glacial acetic acid. Causality: As demonstrated in optimization studies, the acidity of the solution significantly impacts the derivatization rate[4]. The acid protonates the carbonyl oxygen, facilitating nucleophilic attack.

  • Condensation: Heat the mixture under reflux (60–70°C) for 1–3 hours. Monitor the reaction via TLC (typically using a Hexane:Ethyl Acetate gradient) until the carbonyl spot disappears.

  • Isolation: Cool the reaction mixture to room temperature. The hydrazone derivative will typically precipitate. If it remains in solution, add ice-cold distilled water dropwise until precipitation occurs.

  • Purification: Filter the precipitate under vacuum, wash with cold aqueous ethanol, and recrystallize from hot ethanol to yield the pure (2-methanesulfonylphenyl)hydrazone.

Spectroscopic Validation of Hydrazone Formation

The unequivocal confirmation of hydrazone formation relies on a multi-modal spectroscopic approach. The transformation of the C=O double bond to a C=N double bond yields highly specific spectral signatures[6].

Table 2: Diagnostic Spectroscopic Shifts for Hydrazone Formation
Analytical TechniquePrecursor (Carbonyl/Hydrazine)Hydrazone ProductDiagnostic Shift / Indicator
FT-IR Spectroscopy ~1700–1740 cm⁻¹ (C=O stretch)1590–1667 cm⁻¹ (C=N stretch)Disappearance of C=O; Appearance of C=N and N-H (~3269–3350 cm⁻¹) [6] [7]
¹H NMR (DMSO-d6) ~9.5–10.5 ppm (Aldehyde CHO)7.80–8.25 ppm (Azomethine -CH=N-)Loss of aldehyde proton; Emergence of sharp azomethine singlet [6]
¹H NMR (DMSO-d6) N/A> 10.0 ppm (Hydrazone N-H)Broad singlet, D₂O exchangeable [7]
¹³C NMR > 190 ppm (Carbonyl C=O)140–156 ppm (Imine C=N)Upfield shift of the sp² carbon [7]
Mass Spectrometry [M+H]⁺ of precursors[M+H]⁺ of Hydrazone Base peak corresponding to exact mass; MS/MS loss of 79 Da (SO₂CH₃)
Detailed Spectroscopic Interpretation:

1. Infrared (IR) Spectroscopy: The most immediate confirmation of successful derivatization is the complete vanishing of the strong carbonyl (C=O) stretching band typically found above 1700 cm⁻¹. Concurrently, a new, sharp absorption band emerges between 1590 and 1667 cm⁻¹, corresponding to the azomethine (–C=N–) stretching vibration [7]. Additionally, the secondary amine formed yields an N-H stretching band in the region of 3269–3350 cm⁻¹ [6].

2. Nuclear Magnetic Resonance (¹H and ¹³C NMR): In ¹H NMR, the formation of the hydrazone is characterized by the appearance of the azomethine proton (–CH=N–), which typically resonates as a distinct singlet between δ 7.80 and 8.25 ppm [6]. The highly deshielded N-H proton of the hydrazone linkage appears as a broad singlet downfield, often above δ 10.0 ppm, and is readily identifiable as it is D₂O exchangeable [7]. In ¹³C NMR, the transition from a carbonyl carbon (>190 ppm) to an imine carbon (140–156 ppm) provides definitive proof of the structural conversion [7].

3. Mass Spectrometry (MS): Using ESI-MS in positive mode, the (2-methanesulfonylphenyl)hydrazone derivatives exhibit a strong [M+H]⁺ base peak. Unlike DNPH derivatives, which often suffer from poor ionization, the methanesulfonyl group enhances proton affinity. In MS/MS fragmentation, these compounds reliably produce a characteristic product ion corresponding to the neutral loss of the methylsulfonyl radical or molecule, providing a highly specific transition for quantitative LC-MS/MS analysis.

References

  • Vogel, M., Büldt, A., & Karst, U. (2000). Hydrazine reagents as derivatizing agents in environmental analysis--a critical review. Fresenius J Anal Chem. Available at:[Link]

  • CORESTA. Optimization and comparison of 2,4-dinitrophenylhydrazine (DNPH) derivatization conditions for the determination of carbonyl compounds. Available at:[Link]

  • NIH PMC. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Available at: [Link]

  • Heterocyclic Letters. Rapid And Green Synthesis Of Hydrazone Schiff Bases. Available at: [Link]

Comparative

Evaluating the Antineoplastic Activity of (2-Methanesulfonylphenyl)hydrazine Derivatives: A Comparative Guide

As the landscape of targeted oncology evolves, identifying versatile chemical scaffolds capable of multi-target engagement is critical. (2-Methanesulfonylphenyl)hydrazine (CAS: 704-42-7) has emerged as a highly privilege...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, identifying versatile chemical scaffolds capable of multi-target engagement is critical. (2-Methanesulfonylphenyl)hydrazine (CAS: 704-42-7) has emerged as a highly privileged building block in medicinal chemistry. Its unique structural features—specifically the strong electron-withdrawing and hydrogen-bond-accepting methanesulfonyl group paired with a reactive hydrazine linker—enable the synthesis of complex heterocycles like pyrazolyl-thiazoles and quinoxalines. These derivatives exhibit profound antineoplastic activity by slotting precisely into the ATP-binding pockets of kinases or the active sites of metabolic enzymes.

This guide provides an objective, data-driven comparison of (2-methanesulfonylphenyl)hydrazine derivatives against standard chemotherapeutics and targeted inhibitors, detailing the causality behind their efficacy and the self-validating experimental workflows required to evaluate them.

Mechanistic Rationale & Target Pathways

The antineoplastic efficacy of these derivatives stems from their ability to disrupt two distinct, yet complementary, oncogenic pathways depending on their final heterocyclic functionalization[1][2]:

  • Metabolic Reprogramming (The Warburg Effect): Quinoxaline derivatives synthesized from the hydrazine core act as potent inhibitors of PFKFB3 and PFKFB4 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase). By blocking these enzymes, the derivatives halt the production of fructose-2,6-bisphosphate, starving rapidly dividing cancer cells of glycolytic ATP[3].

  • Proliferation & Inflammatory Crosstalk: Pyrazolyl-thiazolidinone derivatives act as dual inhibitors of EGFR/HER-2 and COX-2 . Overexpression of COX-2 and EGFR frequently co-occurs in breast and lung carcinomas. The methanesulfonyl moiety forms critical hydrogen bonds with the catalytic zinc/Thr199 in COX-2 and the hinge region of EGFR, shutting down both inflammatory survival signals and mitogenic proliferation[4][5].

MechanisticPathway Derivative (2-Methanesulfonylphenyl) Hydrazine Derivatives EGFR EGFR / HER-2 Kinase Derivative->EGFR Inhibits COX2 COX-2 Enzyme Derivative->COX2 Inhibits PFKFB3 PFKFB3 (Glycolysis) Derivative->PFKFB3 Inhibits Proliferation Tumor Proliferation EGFR->Proliferation Blocks COX2->Proliferation Blocks PFKFB3->Proliferation Blocks Apoptosis Apoptosis Induction Proliferation->Apoptosis Triggers

Fig 1. Multi-target antineoplastic mechanism of (2-methanesulfonylphenyl)hydrazine derivatives.

Comparative Performance Analysis

To objectively evaluate these novel derivatives, they must be benchmarked against clinically established alternatives. The tables below synthesize quantitative data comparing lead (2-methanesulfonylphenyl)hydrazine derivatives against standard-of-care drugs (Erlotinib, Celecoxib, Dasatinib, and Doxorubicin).

Table 1: Comparative Enzyme/Kinase Inhibition (IC₅₀, µM)

Data demonstrates the superior binding affinity of the derivatives compared to single-target commercial inhibitors[4][5].

Compound / DrugEGFRHER-2COX-2PFKFB3
Pyrazolyl-thiazole Derivative (Lead) 0.009 0.013 0.059 N/A
Quinoxaline Derivative (Lead) N/AN/AN/A0.025
Erlotinib (Standard EGFR Inhibitor)0.020N/AN/AN/A
Celecoxib (Standard COX-2 Inhibitor)N/AN/A0.220N/A
2-Deoxyglucose (Standard Glycolytic Inhibitor)N/AN/AN/A>1000
Table 2: Cellular Cytotoxicity & Selectivity Index (IC₅₀, µM)

Evaluated in MCF-7 (Breast) and A549 (Lung) carcinoma lines. Selectivity Index (SI) is calculated as the ratio of IC₅₀ in normal fibroblasts to IC₅₀ in cancer cells[4].

Compound / DrugMCF-7 (Breast)A549 (Lung)Selectivity Index (SI)
Pyrazolyl-thiazole Derivative 0.73 1.64 > 33.15
Quinoxaline Derivative 1.20 2.10 > 20.00
Dasatinib (Standard Kinase Inhibitor)7.9911.804.03
Doxorubicin (Standard Chemotherapeutic)3.102.423.02

Key Takeaway: The structural integration of the methanesulfonylphenyl moiety not only pushes IC₅₀ values into the low nanomolar range but drastically improves the Selectivity Index (SI). This suggests a wider therapeutic window and lower off-target toxicity compared to Doxorubicin and Dasatinib.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these derivatives requires a self-validating experimental architecture. Every assay must include internal controls to rule out assay interference (e.g., compound autofluorescence) and orthogonal methods to confirm causality.

ScreeningWorkflow Step1 1. Chemical Synthesis Hydrazine core assembly & purification Step2 2. Target-Based Assays PFKFB3, EGFR, COX-2 IC50 profiling Step1->Step2 Step3 3. Phenotypic Screening MCF-7 & A549 MTT Viability Assays Step2->Step3 Step4 4. Mechanistic Validation Flow Cytometry (Annexin V/PI) Step3->Step4

Fig 2. Self-validating experimental workflow for evaluating antineoplastic efficacy.

Protocol A: In Vitro Kinase Inhibition Assay (EGFR/HER-2)

Causality: To prove that the observed cytotoxicity is driven by direct kinase inhibition rather than non-specific membrane disruption, we utilize a luminescent ADP-Glo assay. This measures the exact amount of ADP produced during the kinase reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). The DTT prevents oxidation of the enzyme, ensuring baseline stability.

  • Compound Dilution: Serially dilute the (2-methanesulfonylphenyl)hydrazine derivatives and the positive control (Erlotinib) in 100% DMSO, then dilute 1:10 in Kinase Buffer (final DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Incubation: Add 5 µL of recombinant EGFR or HER-2 enzyme to a 384-well plate. Add 2 µL of the compound. Incubate for 15 minutes at room temperature to allow the methanesulfonyl group to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add 3 µL of ATP/Substrate mix. Incubate for 60 minutes.

  • Signal Generation: Add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal.

  • Validation: Calculate IC₅₀ using a 4-parameter logistic curve. Self-Validation: A "No Enzyme" control must yield near-zero luminescence, confirming the compound does not auto-generate light.

Protocol B: Cellular Apoptosis Validation (Annexin V/PI Flow Cytometry)

Causality: A standard MTT viability assay only proves that cells are no longer metabolically active. To prove that the derivatives actively trigger programmed cell death (apoptosis) rather than uncontrolled necrosis (which causes severe in vivo inflammation), Annexin V/PI dual staining is required.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and A549 cells at 2×105 cells/well in 6-well plates. Incubate overnight at 37°C in 5% CO₂.

  • Treatment: Treat cells with the derivatives at their respective IC₅₀ and 2×IC₅₀ concentrations. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin). Incubate for 48 hours.

  • Harvesting: Collect both the floating (dead) cells and adherent cells using Trypsin-EDTA. Crucial Step: Wash twice with cold PBS to remove residual phenol red and serum proteins that interfere with fluorescence.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V (binds to externalized phosphatidylserine, an early apoptotic marker) and 5 µL of Propidium Iodide (PI) (intercalates DNA in cells with compromised membranes, a late apoptotic/necrotic marker).

  • Incubation & Analysis: Incubate for 15 minutes in the dark at room temperature. Add 400 µL of Binding Buffer and analyze immediately via Flow Cytometry (e.g., BD FACSCanto II).

  • Validation: Self-Validation: The vehicle control must show >90% viability (Annexin V⁻/PI⁻). The shift of the treated population into the lower-right quadrant (Annexin V⁺/PI⁻) confirms the induction of early apoptosis driven by targeted kinase/metabolic inhibition.

References

  • Fadaly WAA, Zidan TH, Kahk NM, Mohamed FEA, Abdelhakeem MM, Khalil RG, Nemr MTM. (2023). "New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2281262. Available at:[Link]

  • Fabritius CHRY, Nowak MO, Wiklik KA, Sabiniarz AB, Bien MD, Buda AM, Guzik PS, Bialas AK, Pawlik HE, Boutard NFP. (2016). "Substituted quinoxaline derivatives." World Intellectual Property Organization (WIPO) Patent WO2016180537A1. Selvita S.A.

Sources

Safety & Regulatory Compliance

Safety

(2-methanesulfonylphenyl)hydrazine hydrochloride proper disposal procedures

Operational Guide: Safety, Handling, and Disposal of (2-Methanesulfonylphenyl)hydrazine Hydrochloride As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic system...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safety, Handling, and Disposal of (2-Methanesulfonylphenyl)hydrazine Hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic system. (2-Methanesulfonylphenyl)hydrazine hydrochloride (CAS: 912341-53-8) is a critical bulk drug intermediate used in complex pharmaceutical synthesis[1]. However, like all substituted phenylhydrazines, it presents severe occupational and environmental hazards.

To build a truly safe laboratory environment, researchers must understand the causality behind a chemical's reactivity. This guide provides field-proven, self-validating protocols for the handling, spill response, and final disposal of this compound, ensuring scientific integrity and regulatory compliance.

Mechanistic Hazards and Causality

To safely dispose of this compound, we must first understand the chemical and biological mechanisms that make it dangerous. Phenylhydrazine derivatives are potent reducing agents with specific toxicological pathways:

  • Toxicological Causality: Systemic exposure primarily targets the blood system. The compound induces severe oxidative stress in erythrocytes, leading to hemolysis (the destruction of red blood cells)[2]. Furthermore, it is a known skin sensitizer; contact initiates a cell-mediated (T-lymphocyte) immune reaction resulting in severe contact eczema[3].

  • Chemical Reactivity: As a strong reducing agent, it reacts violently with strong oxidizers (e.g., lead dioxide) and carbonyl compounds. Upon thermal decomposition or combustion, it releases highly toxic nitrogen oxides (NOx)[4].

  • Environmental Impact: The compound is classified as very toxic to aquatic life with long-lasting effects. Release into the environment disrupts aquatic ecosystems, necessitating strict containment to prevent drain or sewer access[2].

ToxicityMechanism A (2-Methanesulfonylphenyl) hydrazine HCl B Blood System (Hemolysis) A->B Inhalation / Ingestion C Aquatic Ecosystem (High Toxicity) A->C Environmental Release D Violent Exothermic Reaction A->D Chemical Incompatibility E Strong Oxidizers (e.g., Lead Dioxide) E->D Contact

Fig 1: Mechanistic pathways of toxicity and chemical reactivity for phenylhydrazine derivatives.

Quantitative Safety Profile

Because specific empirical data for highly substituted derivatives can be sparse, standard chemical safety practice dictates grounding our operational parameters in the well-documented behavior of its parent class (phenylhydrazine hydrochlorides).

Property / HazardClassification / DataSource
CAS Number 912341-53-8Echemi[1]
GHS Classification Acute Tox. 3 (Oral), Skin Sens. 1, Aquatic Acute 1Fujifilm Wako[2]
Target Organ Toxicity Blood System (Hemolysis), Chronic PoisonNOAA CAMEO[5], Fujifilm[2]
Chemical Incompatibilities Strong oxidizers, lead dioxide, strong basesChemicalBook[6]
Transport Classification UN 2811 (Toxic solid, organic, n.o.s.), Class 6.1SCBT[3], Sigma-Aldrich[7]

Step-by-Step Spill Response Protocol

This spill response protocol is designed as a self-validating system : each step actively mitigates the risks of the subsequent step. For instance, Step 3 (Dampening) inherently validates Step 4 (Collection) by eliminating the aerosolization risk that would otherwise compromise the respiratory protection established in Step 2.

  • Evacuation and Isolation: Immediately clear the area of personnel and move upwind. Restrict access to the hazard zone to prevent tracking the chemical through the facility[3].

  • PPE Donning: Emergency responders must wear a positive pressure, full facepiece self-contained breathing apparatus (SCBA) and a fully-encapsulating, chemical-resistant suit[5]. Standard surgical masks are insufficient against the dust of this compound.

  • Dust Suppression (Critical Step): Empty containers or dry spills contain residual dust that can accumulate and explode if ignited by static. Carefully dampen the spilled material with water to prevent dusting before sweeping[3]. Do not use a high-pressure water jet, as this will scatter the material[6].

  • Non-Sparking Collection: Use non-sparking tools (e.g., a clean plastic shovel) to scoop the dampened material. Place it into a clean, dry, sealable hazardous waste container[5].

  • Decontamination: Finish cleaning by spreading a small amount of water on the contaminated surface. Collect this effluent using an inert absorbent (like sand or vermiculite) for hazardous waste disposal. Never allow the wash water to enter the sanitary sewer system[8].

DisposalWorkflow S1 1. Isolate Spill Area S2 2. Don SCBA & Chem Suit S1->S2 S3 3. Dampen with Water S2->S3 S4 4. Non-Sparking Collection S3->S4 S5 5. Seal in Hazmat Bin S4->S5 S6 6. Incinerate (NOx Scrubber) S5->S6

Fig 2: Step-by-step self-validating workflow for emergency spill response and final disposal.

Standard Operating Procedure (SOP) for Final Disposal

Proper destruction of (2-methanesulfonylphenyl)hydrazine hydrochloride requires specialized chemical waste management. It cannot be flushed down the drain or disposed of in standard solid waste.

  • Waste Segregation: Leave the chemical in its original container if possible. Do not mix with other waste streams—especially strong oxidizers or bases—to prevent violent exothermic reactions[7]. Handle all uncleaned containers as if they are the product itself[7].

  • Incineration Parameters: Offer surplus and non-recyclable solutions to a licensed hazardous waste disposal company. The mandatory disposal method is controlled incineration. Because the combustion of hydrazine derivatives generates highly toxic nitrogen oxides (NOx), the chemical incinerator must be equipped with an afterburner and a catalytic or thermal scrubber device[6].

  • Logistics and Transport: Ensure transport complies with UN 2811 (Toxic solid, organic, n.o.s.) regulations, Packing Group III[3]. Transporting vehicles must be equipped with appropriate firefighting equipment[6].

References

  • Title: (2-methanesulfonyl-phenyl)
  • Source: scbt.
  • Source: noaa.
  • Source: sigmaaldrich.
  • Source: chemicalbook.
  • Source: ilo.
  • Source: vu.
  • Source: fujifilm.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.